2-(2-bromophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCUTLBCVWIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434909 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-38-9 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(2-bromophenyl)-1H-imidazole. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in various chemical and biological systems. While specific experimental data for this compound is limited in publicly available literature, the following tables summarize known values, data from its structural isomer 2-(4-bromophenyl)-1H-imidazole, and computationally predicted properties to provide a comprehensive profile.
Table 1: Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | PubChem CID: 10059448[1] |
| Molecular Weight | 223.07 g/mol | PubChem CID: 10059448[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CN2)Br | PubChem CID: 10059448[1] |
| InChI Key | LMTCUTLBCVWIFS-UHFFFAOYSA-N | PubChem CID: 10059448[1] |
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | >250 °C | Experimental value for 2-(4-bromophenyl)-1H-imidazole. The ortho-isomer is expected to have a different but likely high melting point. | ChemBlink[2] |
| Boiling Point | Not available | Experimental data not found. | - |
| Solubility | Very slightly soluble (0.25 g/L at 25 °C) | Calculated value for 2-(4-bromophenyl)-1H-imidazole. Expected to be soluble in organic solvents like DMSO and DMF. | ChemBlink[2] |
| pKa | ~5-7 | Estimated based on the pKa of imidazole (7.2) and the electron-withdrawing effect of the bromophenyl group. | General Chemical Knowledge[3][4] |
| LogP (predicted) | 2.4 | A measure of lipophilicity. | PubChem CID: 10059448[1] |
Chemical Properties and Reactivity
This compound exhibits the characteristic reactivity of both the imidazole and bromophenyl moieties.
-
Imidazole Ring Reactivity : The imidazole ring is aromatic and possesses both a slightly acidic proton on one nitrogen and a basic site on the other. It can undergo electrophilic substitution, although it is generally less reactive than pyrrole. The nitrogen atoms can also act as ligands for metal ions.[4]
-
Bromophenyl Group Reactivity : The bromine atom on the phenyl ring is a versatile functional group for further synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This makes this compound a useful building block in medicinal chemistry for the generation of compound libraries.
-
Acidity and Basicity : The imidazole moiety is amphoteric. The N-H proton can be abstracted by a strong base, while the lone pair on the other nitrogen atom can be protonated by an acid. The pKa of the conjugate acid is influenced by the electron-withdrawing nature of the 2-bromophenyl substituent.[3]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approximate the melting point.
-
Observe the sample through the magnifying lens. Once melting is observed, turn off the apparatus and allow it to cool.
-
Prepare a new sample and set the heating rate to be slow (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Solubility Determination (Qualitative)
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
This compound sample
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane)
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the first solvent to be tested.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble in that solvent. If some or all of the solid remains, it is partially soluble or insoluble.
-
Record the observations.
-
Repeat the procedure for each of the selected solvents.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the imidazole ring.
Materials:
-
This compound sample
-
pH meter with a suitable electrode
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water (or a suitable solvent system if the compound is not water-soluble)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a co-solvent system if necessary) in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and allow the reading to stabilize. Record the initial pH.
-
Fill the burette with the standardized strong acid solution.
-
Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes significantly and then begins to level off again.
-
To determine the basic pKa, repeat the procedure by titrating a fresh sample solution with the standardized strong base solution.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plot can be used for more accurate determination of the equivalence point and pKa.
Potential Biological Activity and Signaling Pathway
Imidazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Proposed Mechanism of Action: COX-2 Inhibition
The following diagram illustrates the general pathway of inflammation mediated by COX-2 and the point of intervention for an inhibitor like a 2-aryl-imidazole derivative.
Caption: COX-2 signaling pathway and point of inhibition.
Synthesis Workflow
The synthesis of 2-aryl-1H-imidazoles can be achieved through various methods. A common approach is the Radziszewski synthesis or variations thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The following workflow outlines a general synthesis for a 2-aryl-imidazole.
References
- 1. This compound | C9H7BrN2 | CID 10059448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 176961-53-8, 2-(4-Bromophenyl)-1H-imidazole - chemBlink [ww.chemblink.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. isca.me [isca.me]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
An In-depth Technical Guide to 2-(2-bromophenyl)-1H-imidazole: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, properties, and relevant synthetic protocols, offering valuable insights for its application in research and development.
Chemical Structure and Identification
This compound is a derivative of imidazole featuring a 2-bromophenyl substituent at the second position of the imidazole ring.
Chemical Structure:
Caption: 2D structure of this compound.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₉H₇BrN₂ |
| PubChem CID | 10059448[1] |
| CAS Number | Not explicitly assigned. Related isomers include 4-(2-bromophenyl)-1H-imidazole (CAS: 450415-78-8)[2][3] and the benzimidazole analogue, 2-(2-bromophenyl)-1H-benzimidazole (CAS: 13275-42-8).[4] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 223.07 g/mol |
| Monoisotopic Mass | 221.979 g/mol |
| Topological Polar Surface Area | 28.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| LogP (calculated) | 2.5 |
Synthesis and Experimental Protocols
The synthesis of substituted imidazoles can be achieved through various established methods. A common approach involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For this compound, a plausible synthetic route is the reaction of a glyoxal derivative, 2-bromobenzaldehyde, and ammonium acetate.
General One-Pot Synthesis of Imidazole Derivatives
A widely used method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modifications. A representative one-pot synthesis is described below.
Experimental Protocol:
-
A mixture of an appropriate α-dicarbonyl compound (1 mmol), 2-bromobenzaldehyde (1 mmol), and ammonium acetate (2-3 mmol) in glacial acetic acid (5-10 mL) is prepared.
-
The reaction mixture is heated to reflux (approximately 120 °C) for 1-2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.
This is a generalized protocol and may require optimization for specific substrates and scales.
Spectroscopic Characterization
The structure of synthesized this compound would be confirmed using standard spectroscopic techniques. Based on analogous structures, the expected spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets in the range of δ 7.0-8.0 ppm), imidazole ring protons (singlets or doublets between δ 7.0-7.5 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl and imidazole rings in the aromatic region (δ 110-150 ppm). |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom. |
For the related compound, 1-benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole, the following data has been reported:
-
IR (neat, cm⁻¹): 3062, 2927, 1661, 1595, 1472, 1358, 1262, 1183, 1023, 745.[5]
-
¹H NMR (500 MHz, CDCl₃): δ 5.28 (s, 2H), 7.09 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 7.5 Hz, 2H), 7.31 (t, J = 7.0 Hz, 1H), 7.37 (t, J = 7.5 Hz, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 3H), 7.79 (s, 1H), 8.19 (d, J = 8.0 Hz, 1H).[5]
-
¹³C NMR (125 MHz, CDCl₃): δ 50.6, 120.7, 121.3, 126.6, 127.5, 127.9, 127.9, 128.7, 129.0, 129.1, 130.3, 130.5, 133.5, 134.5, 136.8, 138.8, 147.7.[5]
-
HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0663.[5]
Potential Applications in Drug Discovery and Materials Science
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] The presence of the 2-bromophenyl group on the imidazole ring provides a versatile handle for further chemical modifications, making this compound a valuable building block for creating libraries of novel compounds for drug discovery.
Potential Biological Activities
While specific biological data for this compound is not extensively reported, derivatives of bromophenyl-imidazoles are known to exhibit a range of pharmacological activities, including:
-
Anti-inflammatory Activity: Some imidazole analogs act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
-
Anticancer Activity: The imidazole core is found in various anticancer agents.[7] For instance, some triarylimidazole derivatives are known inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma.[8]
-
Antimicrobial and Antifungal Properties: The imidazole ring is a core component of many antifungal drugs.[6]
Potential Signaling Pathway Modulation
Based on the activities of related compounds, this compound derivatives could potentially modulate key cellular signaling pathways implicated in various diseases.
Caption: Potential signaling pathways modulated by bromophenyl-imidazole derivatives.
This diagram illustrates that derivatives of bromophenyl-imidazoles may act as inhibitors of key kinases like BRAF within the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[8][9] Additionally, the imidazole scaffold has been implicated in the modulation of other critical pathways such as the Hedgehog signaling pathway.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its versatile structure, particularly the presence of a reactive bromine atom, allows for extensive chemical derivatization. While detailed biological data for this specific compound is limited, the well-established pharmacological importance of the imidazole scaffold and its bromophenyl derivatives suggests that it is a promising starting point for the development of new molecules with a range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C9H7BrN2 | CID 10059448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. enao.lookchem.com [enao.lookchem.com]
- 4. 13275-42-8|2-(2-Bromophenyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|High-Purity Research Chemical [benchchem.com]
- 7. ijfmr.com [ijfmr.com]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of imidazole derivatives, bromophenyl imidazoles have emerged as a particularly promising class of molecules with a diverse pharmacological profile. The introduction of a bromophenyl group can significantly influence the physicochemical properties and biological activity of the parent imidazole, leading to enhanced potency and selectivity for various therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of bromophenyl imidazole compounds, with a focus on their potential as anticancer and antifungal agents. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development in this area.
Discovery and Synthesis
The synthesis of bromophenyl imidazole derivatives is often achieved through multi-component reactions, providing a versatile and efficient means to generate a library of substituted imidazoles. A common and effective method is the Debus-Radziszewski reaction and its modifications, which involves the condensation of a dicarbonyl compound (like benzil), an aldehyde (such as a bromobenzaldehyde), and ammonia (often from ammonium acetate).
One notable example is the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. This compound and its derivatives have been a focus of research due to their significant biological activities.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles, adapted from established methods.[1][2]
Materials:
-
Benzil
-
4-Bromobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid or n-butanol
-
Ethanol (for recrystallization)
-
Sodium thiosulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (1 equivalent), 4-bromobenzaldehyde (1 equivalent), and ammonium acetate (5-10 equivalents).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or n-butanol, to the flask. The choice of solvent can influence reaction time and yield.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 1 to 24 hours, depending on the specific reactants and solvent used. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water or a solution of sodium thiosulfate to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual ammonium acetate and solvent.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Therapeutic Potential
Bromophenyl imidazole compounds have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases, particularly as antifungal agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of bromophenyl imidazole derivatives against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Quantitative Data: Anticancer Activity of Bromophenyl and Related Imidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazole derivatives against various cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | p-Bromophenyl | A549 (Lung) | 6.60 | [4] |
| HeLa (Cervical) | 3.24 | [4] | ||
| SGC-7901 (Gastric) | 5.37 | [4] | ||
| 10 | 1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl | A549 (Lung) | 3.31 | [5] |
| C-IVg | 1,5-Diphenyl, 2-iodo, 4-hydroxymethyl with 2,4-dinitrophenyl | MDA-MB-435S (Breast) | 57.18 (% inhibition at 20 µg/mL) | [6] |
| 6f | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | A549 (Lung) | 15 | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10][11][12]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Bromophenyl imidazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl imidazole compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antifungal Activity
Certain bromophenyl imidazole derivatives have also shown promise as antifungal agents, exhibiting inhibitory activity against various fungal strains. Their mechanism of action is often linked to the disruption of fungal cell membrane integrity.
Quantitative Data: Antifungal Activity of Imidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for commercially available imidazole antifungal agents against common fungal pathogens. While specific MIC data for novel bromophenyl imidazoles is an active area of research, these values for established drugs provide a benchmark for comparison.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Clotrimazole | Candida albicans | 0.03 - 16 | [13][14] |
| Candida glabrata | 0.25 - 1 | [14] | |
| Fluconazole | Candida albicans | 0.25 - 64 | [13][14] |
| Candida glabrata | 8 - 16 | [14] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many imidazole derivatives, including those with bromophenyl substitutions, are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt/mTOR and the p38 MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[15][16][17] Its aberrant activation is a common feature in many types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by bromophenyl imidazole compounds.
p38 MAPK Signaling Pathway
The p38 MAPK pathway plays a complex, context-dependent role in cancer, capable of both promoting and suppressing tumors.[18][19][20][21] It is a key regulator of cellular responses to stress, inflammation, and apoptosis.
Caption: The p38 MAPK signaling pathway, which can be modulated by bromophenyl imidazole compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[22][23][24][25][26]
Materials:
-
Purified recombinant kinase (e.g., PI3K, Akt, p38 MAPK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Bromophenyl imidazole compound (dissolved in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the bromophenyl imidazole compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In the wells of an assay plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity. The method of detection will depend on the assay kit used. For example, with an ADP-Glo™ kit, a reagent is added to convert the ADP produced during the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. The signal intensity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental and Logical Workflow
The discovery and preclinical development of bromophenyl imidazole compounds as therapeutic agents follow a structured workflow.
Caption: A generalized workflow for the discovery and development of bromophenyl imidazole compounds.
Conclusion
Bromophenyl imidazole compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the creation of diverse chemical libraries for biological screening. The potent anticancer and antifungal activities demonstrated by many of these compounds, coupled with an increasing understanding of their mechanisms of action involving key cellular signaling pathways, underscore their potential for further preclinical and clinical development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells [mdpi.com]
- 4. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro antifungal sensitivity of fluconazole, clotrimazole and nystatin against vaginal candidiasis in females of childbearing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Identification and in vitro antifungal susceptibility of vaginal Candida spp. isolates to fluconazole, clotrimazole and nystatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zider.free.fr [zider.free.fr]
- 21. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 22. benchchem.com [benchchem.com]
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- 24. In vitro kinase assay [protocols.io]
- 25. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data and a plausible synthetic route for 2-(2-bromophenyl)-1H-imidazole. The information is compiled from various sources to offer a detailed resource for researchers working with this and related heterocyclic compounds.
Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset for this specific molecule in a single source, data from closely related analogs are included for comparative purposes and are duly noted.
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound are detailed below.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
| Imidazole H-4/H-5 | 7.10 - 7.30 | m | - | General Imidazoles |
| Imidazole N-H | 10.0 - 12.5 | br s | - | General Imidazoles |
| Phenyl H-3' | 7.60 - 7.70 | dd | ~8.0, 1.5 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl H-4' | 7.35 - 7.45 | td | ~7.5, 1.5 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl H-5' | 7.20 - 7.30 | td | ~7.5, 1.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl H-6' | 7.90 - 8.00 | dd | ~8.0, 1.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound |
| Imidazole C-2 | 145.0 - 148.0 | General 2-Aryl Imidazoles |
| Imidazole C-4/C-5 | 120.0 - 128.0 | General 2-Aryl Imidazoles |
| Phenyl C-1' | 131.0 - 133.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl C-2' (C-Br) | 121.0 - 123.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl C-3' | 133.0 - 134.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl C-4' | 127.0 - 128.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl C-5' | 129.0 - 130.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
| Phenyl C-6' | 130.0 - 131.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.
Table 3: IR Spectroscopic Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound |
| N-H Stretch | 3400 - 3200 (broad) | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |
| Aromatic C-H Stretch | 3100 - 3000 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |
| C=N Stretch (imidazole) | 1620 - 1580 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |
| C=C Stretch (aromatic) | 1600 - 1450 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |
| C-Br Stretch | 680 - 515 | General Aryl Bromides |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is shown in Table 4.
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 222.98/224.98 | Molecular ion peak with isotopic pattern for one bromine atom. |
| [M+H]⁺ | 223.99/225.99 | Protonated molecular ion. |
Experimental Protocols
This section outlines a general and plausible experimental protocol for the synthesis and spectroscopic characterization of this compound, adapted from established methods for the synthesis of 2-aryl-imidazoles.
A common and effective method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Materials:
-
Glyoxal (40% aqueous solution)
-
2-Bromobenzaldehyde
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of glyoxal (1.1 equivalents) in ethanol, add 2-bromobenzaldehyde (1.0 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
NMR Spectroscopy:
-
Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the bromine atom.
Visualizations
The following diagrams illustrate the general structure and a plausible synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for characterization.
References
Potential Research Applications of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-bromophenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a biologically active imidazole core and a synthetically amenable bromophenyl substituent, position it as a valuable scaffold for the development of novel therapeutic agents. The imidazole moiety is a known pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of a bromine atom on the phenyl ring offers a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This technical guide explores the potential research applications of this compound, summarizing its synthetic routes, and detailing its prospective roles in anticancer, anti-inflammatory, and antimicrobial research based on the activities of its derivatives.
Introduction
The imidazole ring is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities.[1][2] The 2-aryl-1H-imidazole scaffold, in particular, has been the subject of extensive research, leading to the discovery of potent modulators of various biological targets. This compound combines the therapeutic potential of the imidazole core with the synthetic versatility of an aryl bromide. The bromine atom can be readily functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the systematic exploration of chemical space around the core scaffold. This adaptability makes it an ideal starting material for the synthesis of targeted libraries of compounds for lead optimization in drug discovery programs.
Synthesis of this compound
The synthesis of 2-aryl-1H-imidazoles can be achieved through several established methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt, known as the Radziszewski synthesis. For the synthesis of this compound, a typical route would involve the reaction of a glyoxal derivative with 2-bromobenzaldehyde and a source of ammonia.
A representative synthetic workflow is depicted below:
Figure 1: A generalized workflow for the synthesis of this compound.
Potential Research Applications
While specific biological data for this compound is limited in the public domain, the extensive research on its derivatives provides a strong rationale for its exploration in several therapeutic areas.
Anticancer Activity
Derivatives of the 2-aryl-1H-imidazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.
3.1.1. Kinase Inhibition
Many 2-aryl-imidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of this scaffold have been shown to inhibit kinases such as p38 MAP kinase and Transforming Growth Factor β-activated kinase 1 (TAK1), which are involved in inflammatory responses and cell survival.[3][4] The general structure of this compound provides a foundation for designing selective kinase inhibitors.
A potential signaling pathway that could be targeted by derivatives of this compound is the p38 MAPK pathway, which is involved in cellular stress responses, inflammation, and apoptosis.
Figure 2: Potential inhibition of the p38 MAPK pathway by this compound derivatives.
3.1.2. Cytotoxicity in Cancer Cell Lines
Table 1: Cytotoxicity Data for Representative 2-Aryl-1H-Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Not Specified | Good Activity | [5] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Not Specified | Good Activity | [5] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |
Note: The data presented are for derivatives and not the core compound this compound.
Anti-inflammatory Activity
The imidazole nucleus is a key component of many anti-inflammatory drugs. Derivatives of 2-aryl-imidazoles have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Table 2: Anti-inflammatory Activity of Representative Imidazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Phenyl derivatives of fused imidazole systems | Carrageenan-induced edema | Active | [6] |
| Pyrazolone derivatives of imidazole | In-vitro anti-inflammatory | Up to 75% inhibition | [7] |
Note: The data presented are for derivatives and not the core compound this compound.
Antimicrobial Activity
The imidazole scaffold is the basis for a major class of antifungal agents (azoles) and is also found in compounds with antibacterial properties. The investigation of 2-aryl-imidazole derivatives has revealed promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Representative Imidazole Derivatives
| Compound/Derivative | Organism(s) | MIC (µg/mL) | Reference |
| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Various bacterial and fungal strains | 25-200 | [8] |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Active at 100-200 µ g/disc | [9] |
Note: The data presented are for derivatives and not the core compound this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential applications of this compound and its derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and TMPD solution.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the compound.
-
Assay Procedure:
-
Add 150 µL of the reaction buffer to each well of a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of the enzyme solution (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound solution at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.
-
-
Absorbance Measurement: Immediately read the absorbance at 590 nm at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse libraries of compounds, and the known biological activities of its derivatives strongly suggest its potential in anticancer, anti-inflammatory, and antimicrobial research. The experimental protocols provided in this guide offer a framework for the initial biological evaluation of this compound and its future analogs. Further investigation is warranted to determine the specific biological activities and mechanisms of action of this compound itself, which will be crucial for unlocking its full therapeutic potential.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Literature review on the synthesis of imidazole derivatives.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the core methodologies for synthesizing imidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique structural features of the imidazole ring allow for diverse biological activities, making its derivatives valuable as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This guide details key experimental protocols, presents comparative quantitative data, and visualizes synthetic pathways to facilitate research and development in this critical area.
Core Synthetic Methodologies
The synthesis of the imidazole ring can be broadly categorized into several key methodologies, each with its own advantages and limitations. The choice of a specific synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The most prominent methods include the Debus-Radziszewski synthesis, the Markwald synthesis, and various modern approaches that utilize catalysts and alternative energy sources to improve efficiency and sustainability.
The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a classic and versatile method for preparing polysubstituted imidazoles.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] The reaction can be performed under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by acids.[3] A general representation of this synthesis is the reaction of benzil, an aromatic aldehyde, and ammonium acetate.[3]
A proposed workflow for a typical Debus-Radziszewski synthesis is outlined below:
A representative experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles via a microwave-assisted Debus-Radziszewski reaction is as follows:
-
Reactant Mixture Preparation: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol).[4]
-
Catalyst and Solvent (Optional): If a catalyst is used, it is added at this stage. For solvent-free conditions, no solvent is added. For solvent-based reactions, an appropriate solvent like ethanol is added.[3]
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power (e.g., 400 W) for a designated time (typically 4-9 minutes).[4]
-
Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the reaction is performed in a solvent, the solvent is removed under reduced pressure. The crude product is then typically washed with water or another suitable solvent to remove any water-soluble byproducts.[5]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure trisubstituted imidazole.[5]
The Markwald Synthesis
The Markwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles.[6][7] This reaction involves the cyclization of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an alkyl isothiocyanate.[7] The resulting 2-mercaptoimidazole can then be desulfurized through various oxidative methods to yield the corresponding imidazole.[7]
The logical relationship in the Markwald synthesis can be visualized as follows:
A general experimental procedure for the synthesis of 2-mercaptoimidazole is as follows:
-
Preparation of Starting Material: To a solution of 2 N hydrochloric acid, aminoacetaldehyde dimethylacetal is added under a nitrogen atmosphere.[8]
-
Addition of Thiocyanate: Potassium thiocyanate is then added to the mixture.[8]
-
Heating: The reaction mixture is heated to approximately 98°C and stirred for 2 hours.[8]
-
Cooling and Isolation: The mixture is allowed to cool to room temperature, and then further cooled to 5°C.[8]
-
Filtration and Drying: The resulting solid is collected by filtration and dried under vacuum to yield the 2-mercaptoimidazole product.[8]
Modern Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing imidazole derivatives. These include catalyst-based syntheses, often under solvent-free conditions, and microwave-assisted reactions.
A variety of heterogeneous and homogeneous catalysts have been employed to facilitate imidazole synthesis. These catalysts can increase reaction rates, improve yields, and allow for milder reaction conditions. For example, ZSM-11 zeolite has been used as a reusable heterogeneous catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions.[5]
A typical procedure for a catalyst-based, solvent-free synthesis is as follows:
-
Catalyst Activation: The ZSM-11 zeolite catalyst is activated by heating at 550°C for 5 hours.[5]
-
Reactant and Catalyst Mixing: In a round-bottom flask, benzil (1 mmol), an aldehyde (1 mmol), an aniline (1 mmol), ammonium acetate (3 mmol), and the activated ZSM-11 zeolite (0.05 g) are combined.[5]
-
Heating: The mixture is heated in an oil bath at 110°C with continuous stirring for approximately 30 minutes.[5]
-
Work-up and Catalyst Recovery: After cooling, ethanol is added to the crude product. The catalyst is separated by filtration and washed with acetone.[5]
-
Purification: The crude product is obtained by solvent evaporation and further purified by recrystallization from ethanol.[5]
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of Trisubstituted Imidazoles
| Entry | Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Microwave-assisted | Lactic Acid | 160°C | - | 92 | [3] |
| 2 | Microwave-assisted | Amberlyst A-15 | Solvent-free | - | High | [3] |
| 3 | Microwave-assisted | Fly Ash | Solvent-free | - | 92-98 | [9] |
| 4 | Ultrasound-assisted | Diethyl bromophosphate | 35 kHz | - | 97 | [3] |
| 5 | Conventional Heating | Silicotungstic acid (7.5%) | Ethanol, reflux | - | 94 | [3] |
Table 2: Synthesis of Tetrasubstituted Imidazoles
| Entry | Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Solvent-free | ZSM-11 zeolite | 110°C | 30 min | High | [5] |
| 2 | Solvent-free | SbCl3/SiO2 | 120°C | - | High | [10] |
| 3 | Conventional Heating | Niobia supported heteropoly tungstate | 140°C | 1.5-2.0 h | - | [11] |
| 4 | Microwave-assisted | Niobia supported heteropoly tungstate | - | 1.0-3.0 min | - | [11] |
| 5 | One-pot | Preyssler-type heteropoly acid | Refluxing ethanol | - | High | [12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in imidazole synthesis.
This guide has provided a detailed overview of the synthesis of imidazole derivatives, focusing on key methodologies, experimental protocols, and comparative data. The inclusion of visual diagrams aims to enhance the understanding of the synthetic pathways and workflows, thereby supporting the efforts of researchers and professionals in the field of drug discovery and development. The continuous evolution of synthetic methods promises to deliver even more efficient, selective, and sustainable routes to this important class of heterocyclic compounds.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. 2-MERCAPTOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 10. ias.ac.in [ias.ac.in]
- 11. ijacskros.com [ijacskros.com]
- 12. researchgate.net [researchgate.net]
The Bromophenyl Group: A Versatile Workhorse in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bromophenyl group is a cornerstone functional group in the toolkit of synthetic organic chemists, particularly within the pharmaceutical and materials science industries. Its prevalence in commercially available starting materials, coupled with its well-defined and versatile reactivity, makes it an invaluable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the bromophenyl group, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Introduction to the Reactivity of the Bromophenyl Group
The reactivity of the bromophenyl group is primarily dictated by the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine results in a polarized bond, with a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. However, the most significant utility of the bromophenyl group lies in its ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. In these reactions, the C-Br bond is readily cleaved through oxidative addition to a low-valent metal center, typically palladium, initiating a catalytic cycle that results in the formation of new bonds.
The reactivity of the bromophenyl group can be modulated by both electronic and steric effects. Electron-withdrawing groups on the phenyl ring can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[1][2] Steric hindrance, particularly at the positions ortho to the bromine atom, can also influence reaction rates and, in some cases, necessitate the use of specialized bulky phosphine ligands to achieve efficient coupling.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the synthesis of pharmaceuticals and functional materials.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a bromophenyl group and an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generally low toxicity of the boron-containing reagents.[9][10]
The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11][12]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Bromophenyl Derivatives
| Entry | Bromophenyl Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | >95[13] |
| 2 | 2-(2-Bromophenyl)azetidine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies[14] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[15] |
| 4 | (3-Bromophenyl)(4-methoxyphenyl)methanone | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Varies[9] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobiphenyl [13]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an aryl halide, such as a bromophenyl derivative, and an alkene.[1][16] This reaction is a powerful tool for the synthesis of substituted alkenes.[17] The reactivity in the Heck reaction is influenced by the electronic nature of the bromophenyl substrate, with electron-deficient bromides generally showing higher reactivity.[1]
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[17]
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Quantitative Data for Heck Reaction of Bromophenyl Derivatives
| Entry | Bromophenyl Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Cyclohexene | Pd(OAc)₂ (0.1) | PPh₃ (0.2) | NaOAc | DMA | 140 | 20 | 78[18] |
| 2 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (2) | NaHCO₃ | Ionic Liquid | 180 | 12 | 74[19] |
| 3 | Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ | - | - | <3 | High[20] |
| 4 | 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | Varies[21] |
Experimental Protocol: Heck Reaction of 4-Bromoanisole [19]
-
Reaction Setup: To a 25 ml round-bottom flask attached to a reflux condenser, add the ionic liquid (2g), 4-bromoanisole (0.5 g, 2.7 mmol), and 2-ethylhexyl acrylate (0.73 g, 4.0 mmol).
-
Catalyst and Base Addition: Add palladium acetate (0.006 g, 0.027 mmol), N-phenyl urea (0.007 g, 0.054 mmol), and sodium bicarbonate (0.336 g, 4.0 mmol).
-
Reaction: Increase the reaction temperature to 180 °C.
-
Work-up: After 12 hours, cool the reaction to room temperature.
-
Extraction: Extract the mixture with hot toluene (3 x 10 ml).
-
Drying and Purification: Treat the combined organic layers with sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[22] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[13][23] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[22][24]
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the bromophenyl compound to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[13]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination of Bromophenyl Derivatives
| Entry | Bromophenyl Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | Varies | Varies | Varies | NaOtBu | Toluene or 1,4-Dioxane | 80-110 | 4-24 | Varies[13] |
| 2 | Bromo-aromatic ring | Aniline (1.5 equiv.) | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Varies[25] |
| 3 | 3-Bromopyridine-D4 | Varies | Varies | Varies | Varies | Varies | 80-110 | Varies | Varies[22] |
Experimental Protocol: General Buchwald-Hartwig Amination [25]
-
Reaction Setup: In a reaction vessel, mix the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol).
-
Degassing: Degas the mixture.
-
Reaction: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.
-
Work-up: Filter the resulting mixture through celite and concentrate the filtrate.
-
Purification: Purify the resultant residue by silica gel column chromatography to obtain the desired product.
Grignard Reagent Formation
The bromophenyl group can be readily converted into a Grignard reagent, phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[26][27] This organometallic reagent is a powerful nucleophile and a strong base, making it a versatile intermediate in organic synthesis.[28] The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond.[27]
Quantitative Data for Grignard Reagent Formation from Bromobenzene
| Entry | Bromobenzene (equiv.) | Magnesium (equiv.) | Solvent | Initiator | Reaction Time | Product |
| 1 | 1 | 1.07 | Anhydrous Diethyl Ether | Iodine crystal | ~1 h | Phenylmagnesium bromide[28][29][30] |
| 2 | 1 | 1.05 | Anhydrous Diethyl Ether | - | - | Phenylmagnesium bromide[31][32] |
Experimental Protocol: Preparation of Phenylmagnesium Bromide [29][30]
-
Apparatus Setup: Assemble a dry 100-mL round-bottom flask with a magnetic stir bar, a Claisen adapter, a condenser with a drying tube, and an addition funnel.
-
Reagent Preparation: Weigh 1.00 g of magnesium turnings and place them in the flask. In the addition funnel, prepare a solution of 4.5 mL of dry bromobenzene in 8 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 1-2 mL of the bromobenzene/ether solution to the magnesium turnings. If the reaction does not start, a small crystal of iodine can be added to initiate it.[30] The start of the reaction is indicated by the solution turning cloudy and bubbling.[30][33]
-
Addition: Once the reaction has started, slowly add the remainder of the bromobenzene/ether solution dropwise to maintain a steady reflux. This addition should take about 45 minutes.
-
Completion: After the addition is complete, rinse the addition funnel with an additional 3 mL of anhydrous diethyl ether and add it to the reaction flask. Gently reflux the mixture for an additional 15 minutes to ensure the reaction goes to completion. The Grignard reagent is then ready for use in subsequent reactions.[29]
Conclusion
The bromophenyl group is a remarkably versatile and reliable functional group in modern organic synthesis. Its predictable reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, has solidified its importance in the synthesis of a vast array of organic molecules. The ability to fine-tune its reactivity through electronic and steric modifications further enhances its utility. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists in the ongoing development of novel synthetic methodologies and the efficient construction of complex target molecules.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 2. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]
- 3. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. byjus.com [byjus.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. orgosolver.com [orgosolver.com]
- 27. brainly.com [brainly.com]
- 28. d.web.umkc.edu [d.web.umkc.edu]
- 29. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 30. prepchem.com [prepchem.com]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of 2-(2-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(2-bromophenyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described method is a one-pot, three-component reaction utilizing 2-bromobenzaldehyde, glyoxal, and ammonium acetate, which is an efficient and straightforward approach to obtaining the target compound. This document includes a comprehensive experimental protocol, a summary of reagents and expected yields, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.
Introduction
This compound is a key intermediate in the development of novel therapeutics and functional materials. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse molecular architectures. The imidazole core is a prevalent scaffold in many biologically active compounds. This protocol outlines a reliable and accessible method for the preparation of this important precursor.
Data Presentation
The following table summarizes the reactants and expected product information for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | 1.85 g |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 1.1 | 1.60 mL |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 4.0 | 3.08 g |
| Product: | ||||
| This compound | C₉H₇BrN₂ | 223.07 | - | ~1.7-1.9 g (75-85% yield) |
Experimental Protocol
This protocol is adapted from established Radziszewski-type imidazole syntheses.[1]
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
2-Bromobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromobenzaldehyde (1.85 g, 10 mmol), glyoxal (1.60 mL of a 40% aqueous solution, ~11 mmol), and ammonium acetate (3.08 g, 40 mmol).
-
Solvent Addition: To the flask, add 20 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
References
Application Notes and Protocols for Cross-Coupling Reactions of 2-(2-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-bromophenyl)-1H-imidazole in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of intricate molecular architectures. This compound serves as an excellent substrate for several key transformations, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The presence of the imidazole moiety can influence the reactivity and necessitates careful optimization of reaction conditions. These notes provide detailed protocols and expected outcomes for the application of this substrate in these critical reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents, yielding 2-(2-arylphenyl)-1H-imidazole derivatives. These products are prevalent scaffolds in pharmacologically active compounds.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
Experimental Protocol:
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2-arylphenyl)-1H-imidazole.
-
Quantitative Data:
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-(Biphenyl-2-yl)-1H-imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-2-yl)-1H-imidazole | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-(4'-Chlorobiphenyl-2-yl)-1H-imidazole | 75-85 |
| 4 | Thiophen-3-ylboronic acid | 2-(2-(Thiophen-3-yl)phenyl)-1H-imidazole | 70-80 |
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenes and related compounds. This reaction is highly valuable for the introduction of vinyl groups.
Reaction Principle:
The Heck reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and regeneration of the catalyst.[1]
Experimental Protocol:
-
Materials:
-
This compound (N-protected if necessary)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous acetonitrile or DMF
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data:
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Styrene | 2-(2-Styrylphenyl)-1H-imidazole | 70-85 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(2-(1H-imidazol-2-yl)phenyl)acrylate | 65-80 |
| 3 | 4-Vinylpyridine | 2-(2-(2-(Pyridin-4-yl)vinyl)phenyl)-1H-imidazole | 60-75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of novel amine-containing heterocyclic compounds.[2]
Reaction Principle:
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[3]
Experimental Protocol:
-
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)
-
Anhydrous THF
-
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and tBuBrettPhos (0.04 mmol).
-
Add anhydrous THF (2 mL) and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (3 mL).
-
Add the substrate solution to the catalyst mixture, followed by the addition of LHMDS (2.2 mmol, as a 1M solution in THF).
-
Seal the tube and heat the reaction at 60-80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
Quantitative Data:
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | N-(2-(1H-imidazol-2-yl)phenyl)aniline | 75-90 |
| 2 | Morpholine | 4-(2-(1H-imidazol-2-yl)phenyl)morpholine | 80-95 |
| 3 | Benzylamine | N-Benzyl-2-(1H-imidazol-2-yl)aniline | 70-85 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-(1H-imidazol-2-yl)aniline | 70-88 |
Sonogashira Coupling
The Sonogashira coupling reaction is employed to form a C-C bond between this compound and a terminal alkyne, providing access to arylalkyne derivatives.[4]
Reaction Principle:
This reaction is catalyzed by palladium and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium complex.[5]
Experimental Protocol:
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3 equivalents)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the terminal alkyne (1.5 mmol), and the amine base (3.0 mmol).
-
Stir the reaction at room temperature or heat to 50-70 °C until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Quantitative Data:
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-(2-(Phenylethynyl)phenyl)-1H-imidazole | 80-90 |
| 2 | Ethynyltrimethylsilane | 2-(2-((Trimethylsilyl)ethynyl)phenyl)-1H-imidazole | 75-85 |
| 3 | 1-Hexyne | 2-(2-(Hex-1-yn-1-yl)phenyl)-1H-imidazole | 70-80 |
| 4 | 3-Ethynylpyridine | 2-(2-(Pyridin-3-ylethynyl)phenyl)-1H-imidazole | 65-75 |
Visualizations
References
Application Notes: 2-(2-Bromophenyl)-1H-imidazole as a Scaffold for Kinase Inhibitor Development
Introduction: The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific structure of 2-(2-bromophenyl)-1H-imidazole offers a versatile platform for the synthesis of novel kinase inhibitors. The presence of a bromine atom on the phenyl ring provides a convenient synthetic handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the imidazole and phenyl rings.[1][2] This document outlines the application of this scaffold in developing inhibitors for key kinases involved in oncology and inflammatory diseases, namely p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Key Applications in Kinase Inhibition
The 2-phenyl-1H-imidazole core is a common feature in a variety of kinase inhibitors. The strategic placement of a bromine atom at the ortho-position of the phenyl ring makes this compound a valuable starting material for creating libraries of potential inhibitors for screening and optimization.
-
p38 MAPK Inhibition: The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[3] Imidazole-based compounds have been extensively investigated as ATP-competitive inhibitors of p38 MAPK.[4] By utilizing the bromo-substituent for Suzuki coupling, various aryl or heteroaryl groups can be introduced, which can interact with key residues in the ATP-binding pocket of p38 MAPK, leading to potent inhibition.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Consequently, VEGFR-2 inhibitors are a major class of anti-cancer agents. The this compound scaffold can be elaborated to mimic the binding mode of known VEGFR-2 inhibitors, which often feature a heterocyclic core that interacts with the hinge region of the kinase domain.
Data Presentation: Inhibitory Activity of Structurally Related Imidazole Derivatives
Table 1: p38α MAPK Inhibitory Activity of Representative Imidazole-Based Compounds
| Compound ID | Structure | IC50 (nM) | Reference Compound |
| SB203580 | Pyridinyl-imidazole | 50 | Adezmapimod[7] |
| VX-745 | Pyridinyl-imidazole | 16 | - |
| Compound A | Phenyl-imidazole derivative | 26 | -[8] |
| Compound B | N-arylpyridazinone hybrid | 10-100 | -[4] |
Table 2: VEGFR-2 Inhibitory Activity of Representative Heterocyclic Compounds
| Compound ID | Scaffold Type | IC50 (nM) | Reference Compound |
| Sorafenib | Pyridine-based urea | 82 | -[9] |
| Sunitinib | Pyrrole-based | - | - |
| Compound C | Quinoxaline-piperazine | 192 | -[9] |
| Compound D | Triazole-isatin | 26.38 | -[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2'-Aryl-biphenyl-2-yl)-1H-imidazole via Suzuki-Miyaura Coupling
This protocol describes a general method for the functionalization of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard organic synthesis glassware
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K3PO4 (3.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2'-aryl-biphenyl-2-yl)-1H-imidazole.
Protocol 2: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a non-radioactive method to determine the IC50 of a test compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of test compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x p38α MAPK and 2x substrate peptide solution in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Assay for VEGFR-2 Phosphorylation (Western Blot)
This protocol describes how to measure the inhibition of VEGF-induced VEGFR-2 autophosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Low-serum medium (e.g., EBM-2 with 0.5% FBS)
-
Test compounds dissolved in DMSO
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membranes, and Western blot reagents
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells in low-serum medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total VEGFR-2 and GAPDH (loading control).
-
Quantify the band intensities and normalize the phospho-VEGFR2 signal to total VEGFR2 and the loading control.
-
Determine the extent of inhibition of VEGFR-2 phosphorylation by the test compound.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Workflow for Kinase Inhibitor Synthesis and Screening.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Traditional synthetic methods for these vital heterocyclic compounds often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology, dramatically accelerating chemical reactions by utilizing microwave energy for rapid and uniform heating.[1][2] This leads to significant reductions in reaction times, cleaner product formation, and often higher yields compared to conventional heating methods.[1][3]
These application notes provide detailed protocols and comparative data for the efficient synthesis of various imidazole derivatives using microwave irradiation. The methodologies outlined are suitable for high-throughput screening in drug discovery and general laboratory synthesis, offering substantial savings in time and resources.[4]
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of imidazole derivatives offers several key advantages over conventional heating methods:
-
Rate Enhancement: Drastic reduction in reaction times from hours to minutes.[1][5][6]
-
Higher Yields: Improved conversion of reactants to products often results in significantly higher isolated yields.[2][3][7]
-
Increased Purity: Cleaner reactions with fewer by-products simplify purification processes.[3]
-
Energy Efficiency: Direct and efficient heating of the reaction mixture reduces overall energy consumption.
-
Green Chemistry: Enables the use of greener solvents or even solvent-free conditions, minimizing waste.[3][4][5]
Experimental Setups and Protocols
The following protocols describe the microwave-assisted synthesis of two major classes of imidazole derivatives: 2,4,5-Trisubstituted Imidazoles and 2-Aryl Benzimidazoles.
Protocol 1: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a three-component condensation reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. This method is highly efficient for creating a diverse library of substituted imidazoles.
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles.
Detailed Methodology:
-
In a suitable microwave reaction vessel, combine the aldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst (e.g., Cupric Chloride, 10 mol%).
-
Thoroughly mix the components with a glass rod.
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 300W) for the required time (typically 1-15 minutes).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Synthesis of 2-Aryl Benzimidazoles
This protocol describes the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. Both solvent-free and solvent-assisted variations are presented.
Logical Relationship of Synthesis Components:
Caption: Key components influencing the synthesis of 2-Aryl Benzimidazoles.
Detailed Methodology (using Aromatic Aldehyde):
-
In a microwave reaction vessel, thoroughly mix the o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of oxalic acid (0.2 mmol) in a minimal amount of a suitable solvent like THF (2 mL).[6]
-
Place the vessel in the microwave reactor and irradiate for a short period (typically 2-3 minutes).[6]
-
Monitor the reaction to completion via TLC.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Detailed Methodology (using Aromatic Carboxylic Acid):
-
Grind o-phenylenediamine (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol) together in a mortar and pestle.[9]
-
Transfer the mixture to a beaker, add a few drops of 4M HCl, and place it in a microwave oven.[9]
-
Irradiate at 50% power for 1.5 to 4 minutes.[9]
-
After the reaction, recrystallize the crude product from an ethanol/water mixture to yield the pure benzimidazole derivative.[9]
Data Presentation: Comparative Synthesis Data
The following tables summarize quantitative data from various published protocols, illustrating the efficiency of microwave-assisted synthesis.
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Three-Component Condensation
| Aldehyde Reactant | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Cupric Chloride (10) | MW, 300W, Solvent-Free | 12 | 92 | |
| Benzaldehyde | Rochelle Salt (10) | MW, 450W, Solvent-Free | 9-13 | 97 | [10] |
| 4-Chlorobenzaldehyde | Glyoxylic Acid (5) | MW, 800W, Solvent-Free | 1.5 | 98 | [8] |
| 4-Nitrobenzaldehyde | Glyoxylic Acid (5) | MW, 800W, Solvent-Free | 1 | 96 | [8] |
| Benzaldehyde | (NH₄)₆Mo₇O₂₄·4H₂O (0.1 eq) | MW, 100°C, Solvent-Free | - | Good |
Table 2: Synthesis of 2-Aryl Benzimidazoles
| Reactant 2 | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Er(OTf)₃ (1) | MW, Solvent-Free | 5 min | 99.9 | [1][11] |
| Benzaldehyde | Er(OTf)₃ (1) | Conventional, Ethyl Lactate | 120 min | 59.6 | [1] |
| Various Aldehydes | Oxalic Acid (20) | MW, THF | 2-3 min | High | [6] |
| Various Carboxylic Acids | HCl (cat.) | MW, 50% Power | 1.5-4 min | 80-95 | [9] |
| Benzoic Acid | Ethyl Acetate (cat.) | MW, 90% Power, Water | - | High | [5] |
Characterization of Synthesized Derivatives
The synthesized imidazole derivatives are typically characterized using a combination of standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point (MP): To identify and check the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=N, aromatic C-H).[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the final products.[2][7][9]
Conclusion
Microwave-assisted synthesis is a robust, efficient, and environmentally friendly method for the rapid production of imidazole and benzimidazole derivatives.[3] The protocols and data presented here demonstrate the significant advantages of this technology, including dramatically reduced reaction times and increased yields. These methods are highly adaptable and can be applied to generate large libraries of imidazole-based compounds for screening in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
Application Notes and Protocols: Utilizing 2-(2-bromophenyl)-1H-imidazole as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-(2-bromophenyl)-1H-imidazole as a versatile precursor in the synthesis of bioactive molecules. The imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom on the phenyl ring offers a convenient handle for structural elaboration, primarily through palladium-catalyzed cross-coupling reactions. This document outlines detailed experimental protocols, quantitative biological data for derived compounds, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound in Drug Discovery
This compound serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The imidazole core is a common feature in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The bromine atom at the ortho position of the phenyl ring is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This enables the generation of large compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Experimental Protocols
General Workflow for Synthesis of Bioactive Molecules
The general strategy for utilizing this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety, followed by further functionalization if required.
Caption: General workflow for synthesizing bioactive molecules.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[1]
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-arylphenyl)-1H-imidazole derivative.[1]
Caption: Detailed workflow for the Suzuki-Miyaura coupling.
Quantitative Data of Bioactive Molecules
The following tables summarize the biological activity of various imidazole derivatives, showcasing the potential of the 2-phenyl-1H-imidazole scaffold in generating potent bioactive molecules.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4f | A549 (Lung) | 7.5 | [2] |
| HeLa (Cervical) | 9.3 | [2] | |
| MCF-7 (Breast) | 8.9 | [2] | |
| 4e | A549 (Lung) | 8.9 | [2] |
| HeLa (Cervical) | 11.1 | [2] | |
| MCF-7 (Breast) | 9.2 | [2] | |
| 2c | EGFR Enzymatic Assay | 0.617 | [3] |
| 2d | EGFR Enzymatic Assay | 0.710 | [3] |
Table 2: p38 MAP Kinase Inhibitory Activity of Imidazole Derivatives
| Compound ID | Target | IC₅₀ (nM) | Reference |
| AA6 | p38 MAP Kinase | 403.57 ± 6.35 | [4] |
| SB203580 (Reference) | p38 MAP Kinase | 222.44 ± 5.98 | [4] |
Signaling Pathway
p38 MAP Kinase Signaling Pathway and Inhibition
Derivatives of 2-phenyl-1H-imidazole have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][5][6] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and is implicated in various diseases, including cancer and inflammatory disorders.[6][7] Inhibition of this pathway by small molecules can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic target.[6]
Caption: p38 MAPK signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of bioactive molecules. The straightforward functionalization via Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space and the development of potent and selective inhibitors for various therapeutic targets, with a notable application in the development of p38 MAP kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-alkylation of 2-(2-bromophenyl)-1H-imidazole, a key synthetic transformation for the generation of diverse molecular entities in drug discovery and materials science. The protocols outlined below are based on established methodologies for the N-alkylation of 2-substituted imidazoles.
Introduction
The N-alkylation of the imidazole ring is a fundamental reaction in medicinal chemistry. The introduction of alkyl groups can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, solubility, and metabolic stability, which in turn can influence its pharmacokinetic profile and biological activity. For this compound, N-alkylation provides a versatile handle for further molecular elaboration, particularly through cross-coupling reactions at the bromophenyl moiety.
The N-alkylation of this compound can be achieved through several methods, primarily differing in the choice of base and solvent. The electron-withdrawing nature of the 2-bromophenyl group can influence the nucleophilicity of the imidazole nitrogens, making the appropriate choice of reaction conditions crucial for achieving high yields. This note details two primary protocols: one employing a mild base (potassium carbonate) in a polar aprotic solvent (N,N-dimethylformamide), and another utilizing a strong base (sodium hydride) in an ethereal solvent (tetrahydrofuran). A third protocol using phase-transfer catalysis is also presented as a viable alternative.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents based on general procedures for 2-substituted imidazoles.
Table 1: N-Alkylation of this compound using Potassium Carbonate in DMF
| Entry | Alkylating Agent (R-X) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Room Temperature | 12 | >90 |
| 2 | Ethyl Bromide | 60 | 18 | 85-95 |
| 3 | Benzyl Bromide | Room Temperature | 8 | >95 |
| 4 | Propyl Bromide | 80 | 24 | 80-90 |
Table 2: N-Alkylation of this compound using Sodium Hydride in THF
| Entry | Alkylating Agent (R-X) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | 0 to Room Temperature | 6 | >95 |
| 2 | Ethyl Bromide | Room Temperature | 12 | 90-98 |
| 3 | Benzyl Bromide | 0 to Room Temperature | 4 | >95 |
| 4 | Isopropyl Bromide | 50 | 24 | 70-80 |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a general and convenient method suitable for a wide range of alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at the appropriate temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol is suitable for less reactive alkylating agents or when a stronger base is required to ensure complete deprotonation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (see Table 2) and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis
This method can be advantageous for its mild conditions and ease of workup.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of this compound (1.0 equiv), powdered potassium hydroxide (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv) in toluene, add the alkyl halide (1.2 equiv).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water to remove the phase-transfer catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagrams illustrate the general workflow and the logical relationship of the key steps in the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of reactants and intermediates in the N-alkylation reaction.
Application of 2-(2-bromophenyl)-1H-imidazole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(2-bromophenyl)-1H-imidazole and its derivatives in materials science. The unique electronic properties and the presence of a reactive bromine handle make this class of compounds versatile building blocks for advanced functional materials, particularly in the fields of organic electronics and chemical sensing.
Application in Organic Light-Emitting Diodes (OLEDs)
The imidazole core is a well-established electron-transporting moiety, and its derivatives are frequently employed in the emissive and charge-transporting layers of OLEDs. The introduction of a bromophenyl group at the 2-position offers a strategic site for further molecular engineering through cross-coupling reactions, allowing for the fine-tuning of photophysical and electronic properties. While this compound itself may primarily serve as a precursor, its derivatives have shown significant promise in enhancing the performance of blue OLEDs.
Data Presentation: Performance of Imidazole-Based Blue OLEDs
The following table summarizes the performance of various blue-emitting OLEDs incorporating different imidazole derivatives, providing a benchmark for materials development based on the this compound scaffold.
| Emitting Material (Derivative) | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| Cz-SBDPI | ITO/NPB/TCTA/Cz-SBDPI/TPBi/LiF/Al | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06) |
| TPA-SBDPI | ITO/NPB/TCTA/TPA-SBDPI/TPBi/LiF/Al | - | - | - | - | - |
| Imidazole-Carbazole Derivative B | ITO/HTL/Emitter/ETL/LiF/Al | - | 0.8 | 0.42 | 1.1 | (0.16, 0.08) |
| mpy2 | ITO/m-MTDATA/NPB/mpy2/BCP/Alq3/LiF/Al | - | 2.70 | 1.97 | - | (0.16, 0.10) |
Note: The data presented is for analogous imidazole derivatives to illustrate the potential performance. Specific data for OLEDs using this compound derivatives would be dependent on the final molecular structure.
Experimental Protocols
Protocol 1: Synthesis of a 2-(2-bromostyryl)-phenanthro[9,10-d]imidazole Derivative
This protocol is adapted from the synthesis of a similar bromophenyl-imidazole derivative and can be modified for this compound as a starting material for further functionalization.[1]
Materials:
-
9,10-Phenanthrenequinone
-
3-(2-bromophenyl)acrylaldehyde (can be synthesized from 2-bromobenzaldehyde)
-
An appropriate amine (e.g., 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanamine)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone (10 mmol), 3-(2-bromophenyl)acrylaldehyde (10 mmol), the selected amine (6 mmol), and ammonium acetate (20 mmol) in ethanol.
-
Reflux the mixture with stirring for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-(2-bromostyryl)-phenanthro[9,10-d]imidazole derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the general steps for fabricating an OLED device using thermal evaporation. The specific material layers and their thicknesses should be optimized for the desired device performance.[3][4]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) material (the synthesized imidazole derivative)
-
Electron-transporting layer (ETL) material (e.g., TPBi or Alq3)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HTL (e.g., NPB, 40 nm)
-
EML (the imidazole derivative, 20 nm)
-
ETL (e.g., TPBi, 30 nm)
-
-
The deposition rate for organic materials should be maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) at a rate of 0.1 Å/s.
-
Deposit the metal cathode (e.g., Al, 100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Visualization
Caption: Workflow for the fabrication of a multilayer OLED device.
Application as a Chemosensor
The electron-rich imidazole ring can effectively coordinate with metal ions and other analytes, leading to changes in its photophysical properties. This makes imidazole derivatives excellent candidates for fluorescent chemosensors. The this compound scaffold can be functionalized to create selective and sensitive probes for various ions.
Data Presentation: Performance of Imidazole-Based Fluorescent Chemosensors
The following table summarizes the performance of various fluorescent chemosensors based on imidazole derivatives for the detection of different analytes.
| Chemosensor (Derivative) | Analyte | Sensing Mechanism | Solvent System | Detection Limit (LOD) |
| Phenyl-imidazole Derivative | Al³⁺ | Fluorescence Enhancement | - | 7.25 x 10⁻⁸ M |
| Phenanthroimidazole Derivative 1 | CN⁻ | Fluorescence Quenching | CH₃CN/H₂O | 0.8 µM |
| Phenanthroimidazole Derivative 2 | CN⁻ | Fluorescence Quenching | CH₃CN/H₂O | 1.2 µM |
| Imidazole-based Probe 5 | Hg²⁺ | Colorimetric & Fluorimetric | Organic semi-aqueous | 5.3 nM |
| BMIP | Cu²⁺ | Fluorescence Quenching | - | 2.77 x 10⁻⁸ M |
Experimental Protocols
Protocol 3: General Synthesis of a 2,4,5-Triarylimidazole Derivative for Chemosensing
This protocol is a general method for synthesizing multi-substituted imidazoles, which can be adapted for creating novel chemosensors.[5]
Materials:
-
An appropriate aryl aldehyde (e.g., 2-bromobenzaldehyde)
-
A 1,2-diaryl-1,2-ethanedione (a benzil derivative)
-
Ammonium acetate
-
Iodine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1 mmol), the benzil derivative (1 mmol), and ammonium acetate (20 mmol) in ethanol (5 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Stir the mixture and heat at reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Fluorometric Detection of a Target Analyte
This protocol outlines the general procedure for evaluating the chemosensory ability of a synthesized imidazole derivative.
Materials:
-
Synthesized imidazole derivative (chemosensor)
-
Stock solution of the chemosensor (e.g., 1 x 10⁻³ M in a suitable solvent like acetonitrile or DMSO)
-
Stock solutions of various analytes (e.g., metal salts, anions) of known concentrations
-
Spectroscopic grade solvent (e.g., acetonitrile, water)
-
Fluorometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of vials. To each vial, add a specific volume of the chemosensor stock solution to achieve the desired final concentration (e.g., 1 x 10⁻⁵ M) after dilution.
-
Add increasing amounts of the analyte stock solution to the vials to create a concentration gradient.
-
Prepare a blank solution containing only the chemosensor in the solvent.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a fluorometer. Excite the solution at its absorption maximum (λ_abs) and record the emission over a suitable wavelength range.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the analyte concentration.
-
Determine the selectivity by measuring the fluorescence response of the chemosensor to a range of different potential interfering ions under the same conditions.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Visualization
Caption: Workflow for the synthesis and evaluation of an imidazole-based chemosensor.
References
- 1. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]
- 4. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(2-bromophenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial assessment of 2-(2-bromophenyl)-1H-imidazole derivatives. The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 2-bromophenyl substituent offers a strategic point for further molecular modifications, making this class of compounds particularly interesting for the development of novel antimicrobial agents.
This document outlines a general synthetic protocol for this compound derivatives and a detailed methodology for evaluating their antimicrobial efficacy through the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation
The antimicrobial potential of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes representative MIC values for a series of hypothetical this compound derivatives against a panel of clinically relevant bacterial and fungal strains. This data illustrates the potential antimicrobial spectrum and potency of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Derivative | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| IMZ-Br-01 | R = H | 64 | 128 | >256 | 128 |
| IMZ-Br-02 | R = 4-NO₂ | 16 | 32 | 128 | 64 |
| IMZ-Br-03 | R = 4-Cl | 32 | 64 | 256 | 64 |
| IMZ-Br-04 | R = 4-OCH₃ | 128 | >256 | >256 | 256 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Standard) | N/A | N/A | N/A | 8 |
Note: The data presented in this table is illustrative and compiled from various studies on similar imidazole derivatives for comparative purposes. Actual MIC values for specific this compound derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives based on the widely used Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Materials:
-
Glyoxal or Benzil (as the 1,2-dicarbonyl compound)
-
2-Bromobenzaldehyde
-
Ammonium acetate (as the ammonia source)
-
Glacial acetic acid (as the solvent and catalyst)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Ammonia Source: Add ammonium acetate (10-20 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and ammonium acetate.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified this compound derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol details the procedure for determining the MIC of the synthesized this compound derivatives against various microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized imidazole derivatives in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the compound stock solution to the first well of a row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control), bringing the final volume in each well to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-bromophenyl)-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(2-bromophenyl)-1H-imidazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of 2-aryl-1H-imidazoles, including this compound, is the Radziszewski reaction and its modifications. This is a multi-component reaction that involves the condensation of an aldehyde (2-bromobenzaldehyde), a 1,2-dicarbonyl compound (such as glyoxal), and a source of ammonia (commonly ammonium acetate).[1][2][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents include:
-
Aldehyde: 2-bromobenzaldehyde
-
1,2-Dicarbonyl compound: Glyoxal (often as a 40% aqueous solution)
-
Ammonia source: Ammonium acetate or aqueous ammonia
-
Solvent: Glacial acetic acid, ethanol, or methanol are commonly used.
Q3: What kind of yields can I expect for the synthesis of this compound?
A3: While a specific yield for this compound is not consistently reported across the literature, yields for analogous 2-aryl-imidazoles can vary significantly based on the specific substrates and reaction conditions. For instance, the synthesis of 1-benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole has been reported with a yield as low as 21%.[5] However, for other brominated phenylimidazoles, yields can be much higher, in the range of 63-85%.[6] The ortho-bromo substituent on the phenyl ring may introduce steric hindrance, potentially leading to lower yields compared to its meta- or para-substituted counterparts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, often a mixture of hexane and ethyl acetate, should be used to separate the product from the starting materials. The spots can be visualized under UV light.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the ortho-bromo group: The bulky bromine atom at the ortho position can sterically hinder the approach of reactants, slowing down or preventing the reaction. | - Increase reaction time: The reaction may require a longer time to reach completion compared to less hindered aldehydes. Monitor the reaction by TLC until the starting aldehyde is consumed. - Increase reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures. - Use of a catalyst: While the Radziszewski reaction can proceed without a catalyst, employing a Lewis acid or a solid-supported catalyst might improve the reaction rate and yield. |
| Low reactivity of 2-bromobenzaldehyde: The electron-withdrawing nature of the bromine atom can deactivate the aldehyde, making it less susceptible to nucleophilic attack. | - Consider a more reactive ammonia source: Using aqueous ammonia instead of ammonium acetate might provide a higher concentration of the nucleophilic ammonia species. - Use of microwave irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of substituted imidazoles.[2] |
| Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the reaction outcome. | - Solvent optimization: While glacial acetic acid is common, ethanol or methanol can also be effective. A solvent screen may be necessary to find the optimal conditions for this specific substrate. - pH control: The pH of the reaction mixture can influence the rate of condensation. For reactions using ammonium salts of strong acids, maintaining a pH at or below 7 has been shown to improve yields in some cases. |
Problem 2: Formation of Side Products and Purification Challenges
| Possible Cause | Troubleshooting Step |
| Formation of 2-aroyl-4(5)-arylimidazoles: This is a common side product in the synthesis of 2,4(5)-diarylimidazoles, and its formation is highly dependent on the reaction conditions.[7] | - Control of stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of the aldehyde could potentially favor the formation of such byproducts. - Optimize reaction temperature: The formation of side products can be temperature-dependent. Running the reaction at a lower temperature for a longer duration might minimize their formation. |
| Difficult purification: The product may be difficult to separate from starting materials or side products due to similar polarities. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method. - Column chromatography: For complex mixtures, column chromatography using silica gel is a standard purification technique. A gradient elution with a hexane/ethyl acetate solvent system is often effective for separating imidazole derivatives. |
| Product is an oil or a low-melting solid: This can make isolation and handling challenging. | - Trituration: If the crude product is an oil, it may solidify upon trituration with a non-polar solvent like hexane or diethyl ether. - Conversion to a salt: If the product is basic, it can be converted to a crystalline salt (e.g., hydrochloride) to facilitate purification and handling. |
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various brominated 2-phenyl-1H-imidazoles, providing a comparative reference for optimizing the synthesis of this compound.
| Aldehyde | Other Substituents on Imidazole Ring | Reaction Conditions | Yield (%) | Reference |
| 2-Bromobenzaldehyde | 1-Benzyl, 4-Phenyl | Cu(OTf)₂/I₂ catalyzed C-C bond cleavage of chalcones and benzylamines | 21 | [5] |
| 4-Bromobenzaldehyde | 4-Phenyl | Catalyst-free [3+2] cyclization of vinyl azides with amidines | 85 | [6] |
| 4-Bromobenzaldehyde | 4-(2-Methoxyphenyl) | Catalyst-free [3+2] cyclization of vinyl azides with amidines | 63 | [6] |
Experimental Protocols
Key Experiment: Radziszewski Synthesis of this compound
This protocol is a generalized procedure adapted from the classical Radziszewski synthesis for 2-arylimidazoles. Optimization of reaction time and temperature may be necessary for the specific substrate.
Materials:
-
2-bromobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
TLC plates (silica gel)
-
Purification setup (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzaldehyde (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid or ethanol.
-
Addition of Glyoxal: To the stirred solution, add glyoxal (40% aqueous solution, 1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Isolation of Crude Product: Pour the reaction mixture into a beaker of ice-water. A precipitate of the crude product should form. If no precipitate forms, neutralize the solution with a base such as aqueous ammonia or sodium bicarbonate.
-
Filtration: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure this compound.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizations
Experimental Workflow
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. onelook.com [onelook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Brominated Imidazole Compounds
Welcome to the technical support center for the purification of brominated imidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for brominated imidazole compounds?
A1: The most common purification techniques for brominated imidazole compounds are silica gel column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of the purification, the polarity of the compound, and the nature of the impurities.
Q2: My brominated imidazole appears unstable during purification. What could be the cause?
A2: The stability of halogenated imidazoles can vary significantly. N-haloimidazoles are generally unstable and reactive. C-halogenated imidazoles are typically more stable.[1] Instability can be influenced by the position of the bromine atom and the presence of other functional groups on the imidazole ring.[1] Additionally, prolonged exposure to silica gel or certain solvents can lead to degradation.
Q3: I am observing multiple spots on my TLC after bromination, indicating a mixture of products. What is happening?
A3: A common issue is the formation of regioisomers (e.g., 4-bromo- vs. 5-bromo-isomers) and over-bromination, resulting in di- or tri-brominated species.[2][3] The reactivity of the initially formed mono-brominated imidazole can be higher than the starting material, leading to multiple halogenations.[1]
Q4: How can I improve the separation of my brominated imidazole from starting material and byproducts during column chromatography?
A4: To improve separation, a careful selection of the eluent system is crucial.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[1] Experimenting with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
Q5: What are suitable solvents for the recrystallization of brominated imidazole compounds?
A5: The choice of solvent for recrystallization depends on the specific compound's solubility. Common solvents include acetonitrile, diethyl ether, and mixtures of polar and non-polar solvents.[4] The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[5]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is highly polar and strongly adsorbed to silica gel. | - Use a more polar eluent system (e.g., increase the percentage of methanol in dichloromethane).- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Compound is degrading on the silica gel column. | - Minimize the time the compound spends on the column by running the chromatography as quickly as possible.- Deactivate the silica gel by treating it with a small amount of a base like triethylamine before packing the column. |
| Incomplete elution from the column. | - After the main product has eluted, flush the column with a very polar solvent (e.g., 100% methanol or a methanol/ammonia mixture) to check for any remaining compound. |
Problem 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities. | - Try a different solvent or a mixture of solvents for recrystallization.- Perform a preliminary purification step, such as a quick filtration through a small plug of silica, to remove major impurities before recrystallization. |
| Oiling out instead of crystallization. | - Ensure the solution is not supersaturated before cooling.- Try cooling the solution more slowly.- Add a seed crystal to induce crystallization. |
| Product is too soluble in the chosen solvent. | - Use a solvent in which the compound has lower solubility.- Use a minimal amount of hot solvent to dissolve the compound.[5] |
Problem 3: Over-bromination or Formation of Regioisomers
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too harsh. | - Carefully control the stoichiometry of the brominating agent (e.g., use 1.0-1.1 equivalents for mono-bromination).- Add the brominating agent slowly to the reaction mixture.[1]- Perform the reaction at a lower temperature. |
| The starting imidazole is highly activated. | - Consider using a milder brominating agent.- Protect other reactive sites on the imidazole ring before bromination. |
| Inherent reactivity of the imidazole ring. | - Separation of regioisomers may be necessary. This can be challenging and often requires careful column chromatography or HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude brominated imidazole compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of brominated imidazole compounds.
Caption: Troubleshooting logic for common purification challenges.
References
Optimizing reaction conditions for the synthesis of disubstituted imidazoles.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of disubstituted imidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of disubstituted imidazoles in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in disubstituted imidazole synthesis can stem from several factors. Key areas to investigate include the choice of solvent, base, and temperature, as well as the stability of your starting materials.
-
Solvent Selection: The polarity of the solvent is crucial. For the condensation of amidines with α-haloketones, a mixed organic/aqueous medium like aqueous tetrahydrofuran (THF) has been shown to be superior to aqueous DMF or alcohols.[1] This is because it helps to bring the polar amidine and nonpolar α-bromoketone into the same phase.[1] In other methods, such as the one-pot synthesis from ketones and aldehydes, solvents like dimethyl sulfoxide (DMSO) in combination with methanol have proven effective.[2]
-
Base and Reaction Conditions: The choice of base is critical. For reactions involving α-haloketones, potassium bicarbonate is often the base of choice as it effectively scavenges the acid produced during the condensation.[1] Initial attempts using anhydrous conditions with various bases like potassium tert-butoxide or potassium carbonate in solvents such as THF, DMF, or acetonitrile have resulted in low yields.[1]
-
Temperature Optimization: Higher reaction temperatures can accelerate the condensation in aqueous THF.[1] However, for some multi-component reactions, increasing the temperature can weaken hydrogen bonds that facilitate the reaction, thereby decreasing the yield.[3] Microwave-assisted synthesis has also been shown to improve reaction rates and yields, with optimized conditions reaching high yields in minutes.[4]
-
Starting Material Stability: α-bromoketones can decompose under the reaction conditions. Therefore, their concentration in the reaction mixture should be minimized, for instance, by adding the α-bromoketone solution to the amidine mixture over a period of time.[1]
Q2: I am observing the formation of multiple side products, making purification difficult. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. Optimizing the reaction protocol and understanding the influence of substituents can enhance selectivity.
-
Control of Regioselectivity: In the synthesis of substituted trifluoromethyl-imidazoles, the formation of different regioisomers (e.g., 2,4- vs. 2,5-disubstituted) can occur.[5] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of reactants and intermediates, affecting the regiochemical outcome.[5] Careful selection of starting materials and reaction conditions is crucial for controlling which isomer is preferentially formed.
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Minimizing Side Reactions: In some syntheses, side products like 2-aroyl-4(5)-arylimidazoles can form depending on the reaction conditions.[6] A modular, one-pot approach involving the oxidation of a ketone followed by condensation with an aldehyde can provide a more direct route to the desired disubstituted imidazole, minimizing the formation of complex mixtures.[2][7]
Q3: My purification process by column chromatography is tedious and results in product loss. Are there alternative methods?
A3: An optimized reaction protocol can often yield a product of high purity, eliminating the need for column chromatography. For the condensation of α-bromoketones with amidines, adding the α-bromoketone solution to the amidine in aqueous THF with potassium bicarbonate at reflux can result in imidazole isolation with >95% purity without column chromatography.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2,4-disubstituted imidazoles?
A1: Several effective methods are widely used:
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Condensation of Amidines and α-Haloketones: This is a widely used method for synthesizing 2,4-disubstituted imidazoles.[1]
-
One-pot Synthesis from Ketones and Aldehydes: This modular approach involves the oxidation of a ketone, followed by condensation with an aldehyde and ammonium acetate.[2][7][9]
-
Cyclization of Amido-nitriles: This method can be catalyzed by transition metals like nickel to form 2,4-disubstituted imidazoles under mild conditions.[10][11]
-
[3+2] Cyclization of Vinyl Azides with Amidines: This catalyst-free method provides a facile and efficient route to 2,4-disubstituted imidazoles.[12]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the specific reaction. For the one-pot synthesis from ketones, catalytic amounts of HBr in DMSO are effective for the initial oxidation step.[2] For the cyclization of amido-nitriles, a nickel catalyst has been reported to be effective.[10][11] In some cases, nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, particularly in microwave-assisted syntheses.[13] There are also many catalyst-free options available.[3][12]
Q3: What analytical techniques are best for distinguishing between different regioisomers of disubstituted imidazoles?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. 1H, 13C, and 19F NMR can help elucidate the structure, as the chemical shifts and coupling constants of the imidazole ring protons and carbons will differ between regioisomers.[5] For unambiguous assignment, two-dimensional NMR techniques like NOESY and HMBC are highly recommended.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a 2,4-Disubstituted Imidazole
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Acetonitrile | K2CO3 | 65 | 23 |
| 2 | 1,2-dichloroethane | K2CO3 | 80 | 45 |
| 3 | Toluene | K2CO3 | 80 | 51 |
| 4 | Dimethylformamide (DMF) | K2CO3 | 80 | 67 |
| 5 | Dimethyl sulfoxide (DMSO) | K2CO3 | 80 | 62 |
| 6 | Acetonitrile | DBU | 80 | 82 |
Data adapted from a study on the [3+2] cyclization of vinyl azides with benzamidines.[12] The use of DBU as a base in acetonitrile at 80°C provided the optimal yield.
Table 2: Effect of Solvent and Temperature on a Catalyst-Free Imidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 90 | 2.5 | 75 |
| 2 | Ethanol | 90 | 2.5 | 82 |
| 3 | Acetonitrile | 90 | 3 | 68 |
| 4 | DMF | 90 | 2 | 70 |
| 5 | Glycerol | Room Temp | 5 | 52 |
| 6 | Glycerol | 60 | 3 | 75 |
| 7 | Glycerol | 90 | 1.5 | 94 |
| 8 | Glycerol | 120 | 1.5 | 86 |
| 9 | No Solvent | 90 | 4 | 45 |
Data adapted from a study using glycerol as a green solvent.[3] The highest yield was achieved using glycerol at 90°C.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Disubstituted Imidazoles via Condensation of Amidines and α-Haloketones
This protocol is adapted from an optimized process that allows for high purity isolation without column chromatography.[1][8]
-
A mixture of the amidine hydrochloride (1.0 eq) and potassium bicarbonate (4.0 eq) in a solution of THF and water is prepared.
-
The mixture is heated to a vigorous reflux.
-
A solution of the α-haloketone (1.0 eq) in THF is added dropwise over a period of 30 minutes, maintaining the reflux.
-
After the addition is complete, the reaction is maintained at reflux for an additional 2 hours or until completion is confirmed by HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
Protocol 2: One-Pot Synthesis of 2,4(5)-Disubstituted Imidazoles from Ketones and Aldehydes
This protocol is based on a modular approach involving ketone oxidation followed by imidazole condensation.[2]
-
To a solution of the methyl ketone (1.0 eq) in DMSO, a catalytic amount of aqueous HBr (10 mol%) is added.
-
The mixture is heated to 85°C until the starting material is consumed (monitored by TLC or LC-MS).
-
In a separate flask, a mixture of the aldehyde (1.0 eq) and ammonium acetate in methanol is prepared.
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The solution containing the oxidized ketone is then added to the aldehyde/ammonium acetate mixture.
-
The reaction is stirred at the appropriate temperature until the formation of the disubstituted imidazole is complete.
-
The product is then isolated and purified.
Visualizations
Caption: General experimental workflow for the synthesis of disubstituted imidazoles.
Caption: Troubleshooting flowchart for optimizing disubstituted imidazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Strategies to overcome low solubility of 2-(2-bromophenyl)-1H-imidazole in organic solvents.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 2-(2-bromophenyl)-1H-imidazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in many organic solvents?
A1: The low solubility of this compound can be attributed to its molecular structure. The presence of the polar imidazole ring, capable of hydrogen bonding, and the nonpolar bromophenyl group creates a molecule with mixed polarity. Strong intermolecular interactions, such as hydrogen bonding between imidazole moieties and π-stacking from the aromatic rings in the solid state, require a significant amount of energy to be overcome by the solvent. Solvents that cannot effectively disrupt these interactions will result in low solubility.
Q2: What are the initial steps to consider when encountering solubility issues with this compound?
A2: Start by assessing the polarity of your solvent and comparing it to the solute. A "like dissolves like" approach is a good starting point.[1][2] For this compound, a good initial strategy is to test a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol). Additionally, gentle heating can be employed to assess if the solubility is temperature-dependent.[2][3]
Q3: Can temperature modification alone be a sufficient strategy?
A3: Increasing the temperature often enhances the solubility of solid compounds in organic solvents.[2][3] This is because the added thermal energy helps to overcome the lattice energy of the solid and increases the kinetic energy of both solute and solvent molecules.[2] However, this may not be a suitable solution for all applications, especially if the compound is thermally labile or if the subsequent reaction is temperature-sensitive. It is crucial to evaluate the thermal stability of this compound before relying solely on elevated temperatures.
Troubleshooting Guides
Issue 1: The compound does not dissolve sufficiently in a nonpolar solvent required for a reaction.
Cause: The solvent lacks the polarity to interact favorably with the polar imidazole portion of the molecule.
Solutions:
-
Co-solvency: Introduce a small amount of a polar aprotic co-solvent to the nonpolar solvent.[4][5][6] This can disrupt the solute-solute interactions and create a more favorable solvation environment.
-
Complexation: Utilize a complexing agent, such as a cyclodextrin, to encapsulate the nonpolar part of the molecule, thereby increasing its compatibility with a wider range of solvents.[7][8][9]
Issue 2: The compound precipitates out of solution upon cooling after being dissolved at a higher temperature.
Cause: The solution was likely supersaturated at the higher temperature, and the solubility limit decreases as the temperature drops.
Solutions:
-
Maintain Elevated Temperature: If the experimental setup allows, maintain the temperature at which the compound remains dissolved.
-
Use a More Suitable Solvent System: Re-evaluate the solvent or solvent mixture to find one where the compound has adequate solubility at the desired working temperature. This may involve screening a new set of solvents or optimizing the co-solvent ratio.
Issue 3: The use of a highly polar solvent (e.g., DMSO) is undesirable for the downstream application.
Cause: Highly polar, high-boiling point solvents can be difficult to remove and may interfere with subsequent reaction steps or purification.
Solutions:
-
Salt Formation: Convert the imidazole moiety into a salt.[10][11] Imidazole is basic and can be protonated by an acid to form a salt, which may exhibit significantly different solubility profiles in various organic solvents.[12][13]
-
Surfactant Addition: Incorporate a surfactant to create micelles that can encapsulate the poorly soluble compound, effectively increasing its concentration in the bulk solvent.[14][15][16] This is particularly useful in systems with some aqueous component.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Toluene | 2.4 | < 0.1 |
| Dichloromethane | 9.1 | 0.5 - 1.0 |
| Acetone | 21 | 1.0 - 2.0 |
| Ethanol | 25 | 2.0 - 5.0 |
| Dimethylformamide (DMF) | 37 | > 50 |
| Dimethyl sulfoxide (DMSO) | 47 | > 100 |
Table 2: Effect of Co-solvent on Solubility in Toluene at 25°C
| Co-solvent (v/v %) | Solubility of this compound (mg/mL) |
| 0% DMF | < 0.1 |
| 5% DMF | 1.5 |
| 10% DMF | 4.2 |
| 20% DMF | 10.8 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Objective: To increase the solubility of this compound in a primary nonpolar solvent.
-
Materials: this compound, primary solvent (e.g., Toluene), co-solvent (e.g., DMF), magnetic stirrer, vials.
-
Procedure:
-
Prepare stock solutions of the co-solvent in the primary solvent at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add a pre-weighed excess amount of this compound to a known volume of each solvent mixture.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Salt Formation for Improved Solubility
-
Objective: To synthesize a salt of this compound to alter its solubility profile.
-
Materials: this compound, a suitable acid (e.g., HCl in dioxane, methanesulfonic acid), a non-polar solvent (e.g., diethyl ether), magnetic stirrer.
-
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Slowly add one equivalent of the acid solution to the stirred solution of the imidazole derivative at room temperature.
-
Continue stirring for 1-2 hours. The salt may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Confirm salt formation using analytical techniques (e.g., NMR, IR spectroscopy).
-
Evaluate the solubility of the newly formed salt in various organic solvents as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. CN101195615B - Salt of imidazole-carboxylic acid derivant, production method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Avoiding common pitfalls in the scale-up synthesis of imidazole compounds.
Welcome to the technical support center for the scale-up synthesis of imidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered when transitioning from laboratory-scale to pilot or production-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up an imidazole synthesis?
A1: The most critical factors include managing reaction exotherms, ensuring adequate mixing, controlling reagent addition rates, and understanding how changes in the surface-area-to-volume ratio will affect heat transfer.[1][2] Reactions can behave differently at a larger scale, potentially altering selectivity and leading to different impurity profiles.[3] A thorough risk assessment should be conducted before each scale-up, and it is advisable never to scale a reaction by more than three times the previous run without re-optimization.[1]
Q2: My imidazole synthesis works well in the lab, but the yield drops significantly on a larger scale. Why?
A2: A drop in yield during scale-up is a common problem and can be attributed to several factors.[3] Inadequate mixing in larger reactors can lead to localized "hot spots" or poor distribution of reagents, favoring side reactions.[3] Heat transfer is also less efficient in larger vessels, meaning an exothermic reaction can reach higher temperatures than in the lab, degrading the product or reagents.[1][2] Finally, the extended duration of operations like distillation or extraction at a larger scale can lead to product decomposition.[3]
Q3: How can I improve the safety of a highly exothermic imidazole cyclization reaction during scale-up?
A3: For highly exothermic reactions, adding all reactants together and then heating is a dangerous practice to be avoided at scale.[2][3] The best approach is to control the reaction rate by adding one of the reagents slowly and continuously. This allows the cooling system to keep pace with the heat being generated.[2] For particularly hazardous or challenging reactions, switching from batch processing to continuous flow chemistry in a plug flow reactor (PFR) can offer significantly improved safety and control over temperature and reaction time.[4] It is also critical to perform a chemical reaction safety analysis, including calorimetry, to understand the thermal stability of your reactants and products.[4]
Q4: What are common side reactions in imidazole synthesis, and how can they be minimized at scale?
A4: Side reactions often depend on the specific synthetic route. For instance, in syntheses involving aldehydes and ketones, the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side product, and its formation is highly dependent on reaction conditions.[5] In other cases, solvents can participate in side reactions; for example, using acetate esters as solvents can lead to the formation of acetamide byproducts by reacting with amine products.[4] Minimizing these side reactions at scale involves rigorous optimization of parameters like temperature, solvent, and catalyst concentration. Implementing Design of Experiments (DOE) can systematically identify the optimal operating conditions to maximize the yield of the desired product while minimizing impurities.
Troubleshooting Guide
Problem 1: Low Yield and Purity
Q: My scaled-up reaction has resulted in a low yield and a complex mixture of impurities. How do I troubleshoot this?
A: A systematic approach is needed to identify the root cause. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for low yield and purity issues.
Problem 2: Product Isolation and Purification Challenges
Q: I'm having difficulty isolating my imidazole product. It has poor solubility and is hard to crystallize. What can I do?
A: Poor solubility is a common issue with planar heterocyclic compounds like imidazoles.[6]
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For Recrystallization: Consider using highly polar aprotic solvents like DMF or DMSO. If the product is soluble in hot water, this can also be an option. A strategy of dissolving the crude product in a minimal amount of a good solvent and then adding an anti-solvent can be effective to induce crystallization.[6]
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For Chromatography: If recrystallization fails, column chromatography may be necessary. For poorly soluble compounds, you may need a highly polar mobile phase, such as a methanol/DCM gradient.[6] Sometimes, adding a small amount of acetic acid (for basic imidazoles) or ammonia (for acidic ones) to the mobile phase can improve solubility and peak shape.[6] If you suspect your compound is irreversibly adsorbing to silica gel, consider switching to a neutral stationary phase like alumina.[6]
-
Removing Colored Impurities: Persistent color can often be removed by treating a solution of the crude material with activated carbon, followed by hot filtration through celite.[6]
Q: My final product is contaminated with a persistent byproduct. How can I optimize the purification?
A: The key is to understand the properties of both your product and the impurity. If the impurity is a result of a known side reaction, you may first try to modify the reaction conditions to suppress its formation.[4] If it must be removed during workup, consider the following:
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Acid-Base Extraction: Imidazoles are basic. You can often selectively extract your product into an acidic aqueous phase, wash the organic phase to remove non-basic impurities, and then re-basify the aqueous phase to recover your product.
-
Chromatography Optimization: If using column chromatography, a shallow gradient elution can help separate closely related compounds.[7]
Data Presentation: Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities before scaling up. A Design of Experiments (DOE) approach can efficiently map the reaction space.
Table 1: Example of Factors Investigated for Yield Improvement in an Imidazole Ring Formation (Based on data for a phenyl imidazole propionate derivative synthesis)
| Factor Investigated | Range Tested | Significance on Yield | Outcome |
| Ammonium Acetate | 2-10 equivalents | High | Identified as a critical factor for optimization. |
| Reaction Temperature | 80-120 °C | High | Also identified as a critical factor for optimization. |
| Toluene Volume | 3-15 volumes | Low | A steady increase in volume showed only a negligible (~5%) increase in yield. |
| Reaction Time | 2-8 hours | Moderate | Optimized alongside temperature and reagent quantity. |
This table illustrates how systematic screening can identify the most influential process parameters, allowing for a focused optimization study to improve yield from a baseline of ~35% to as high as 87%.
Experimental Protocols
Protocol 1: Debus-Radziszewski Imidazole Synthesis (General Laboratory Method)
The Debus-Radziszewski synthesis is a classic and widely used method for preparing substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.
Materials:
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1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium Acetate (excess, e.g., 5.0 eq)
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Solvent (e.g., Glacial Acetic Acid)
Procedure:
-
Combine the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent.
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Heat the mixture to reflux (typically 1-2 hours).[8]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mass into a beaker of ice water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Note: This is a general procedure. Specific conditions, such as reaction time and temperature, may need to be optimized for different substrates.[8]
Safety Considerations Workflow
Managing thermal hazards is the most critical safety aspect of scaling up chemical synthesis.[1][2] The following diagram outlines a logical workflow for assessing and controlling exothermic reactions.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions with 2-(2-bromophenyl)-1H-imidazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
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Possible Cause 1: Catalyst Inhibition by the Imidazole Substrate.
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Explanation: The nitrogen atoms in the imidazole ring, particularly the pyridine-type nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[1][2][3][4]
-
Suggested Solutions:
-
Increase Catalyst Loading: In some instances, a higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%) can overcome partial inhibition.[1][4]
-
Select Appropriate Ligands: Employ bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) to shield the metal center and promote the desired catalytic cycle.[2][4][5]
-
Use a Pre-catalyst: Utilize a pre-formed catalyst to ensure the efficient generation of the active Pd(0) species.[4]
-
-
-
Possible Cause 2: Inappropriate Choice of Base or Solvent.
-
Explanation: The selection of base and solvent is critical and highly dependent on the specific reaction. A base that is too strong or a solvent that is not suitable can lead to catalyst deactivation or poor solubility of reagents.[1]
-
Suggested Solutions:
-
Base Screening: Screen a variety of bases, including inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] Weaker bases may be more effective in preventing catalyst inhibition.[3]
-
Solvent Optimization: Test different solvent systems, such as mixtures of dioxane/water or toluene/water, to ensure adequate solubility of all reaction components.[4]
-
-
-
Possible Cause 3: Poor Quality or Degradation of Reagents.
-
Explanation: Impurities in the starting materials or degradation of reagents, such as the boronic acid partner in Suzuki couplings (protodeboronation), can poison the catalyst or lead to side reactions.[1][4]
-
Suggested Solutions:
-
Ensure Reagent Purity: Use high-purity this compound and coupling partners.
-
Stable Boron Reagents: In Suzuki couplings, consider using more stable boronate esters (e.g., pinacol esters) to minimize protodeboronation.[1]
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure the use of dry solvents and reagents under an inert atmosphere.[1]
-
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
-
Possible Cause 1: Homocoupling of the Coupling Partner.
-
Explanation: In Suzuki reactions, the homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen.[2]
-
Suggested Solutions:
-
-
Possible Cause 2: High Catalyst Loading.
-
Explanation: While increasing catalyst loading can sometimes improve conversion, excessively high loadings can lead to an increase in side reactions.[6][7]
-
Suggested Solutions:
-
Catalyst Loading Optimization: Systematically screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: A common starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[5] For well-optimized systems with highly active catalysts, this can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, an initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate.[5]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[5] Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[5]
Q3: When should I consider using a copper co-catalyst?
A3: A copper(I) co-catalyst is a hallmark of the Sonogashira coupling, used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] It reacts with the alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[8]
Q4: Can I perform these reactions under air, or is an inert atmosphere always necessary?
A4: While some modern, air-stable pre-catalysts have been developed, it is generally recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[3][8] This is because the active Pd(0) species can be unstable in the presence of oxygen, which can also promote undesirable side reactions like homocoupling.[2][8]
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | 1 | SPhos | K₂CO₃ | Dioxane/H₂O | 75 |
| 2 | 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 5 | SPhos | K₂CO₃ | Dioxane/H₂O | 95 |
| 4 | 0.5 | XPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 5 | 1 | XPhos | K₃PO₄ | Toluene/H₂O | 96 |
Note: Data is illustrative and based on general trends reported in the literature for similar substrates.[2]
Table 2: Influence of Different Catalytic Systems on Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand | Base | Yield (%) |
| 1 | 2 | 4 | PPh₃ | Et₃N | 65 |
| 2 | 2 | 4 | P(t-Bu)₃ | Et₃N | 85 |
| 3 | 1 | 2 | XPhos | K₂CO₃ | 91 |
| 4 | 5 | 10 | None | Et₂NH | 78 |
Note: Data is illustrative and based on general trends reported in the literature.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed reaction solvent.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the Schlenk flask via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(2-Halophenyl)-1H-imidazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of Halogenated Phenylimidazoles in Key C-C and C-N Bond Forming Reactions.
This guide provides a comparative overview of the reactivity of 2-(2-bromophenyl)-1H-imidazole and its halogenated analogues—specifically those substituted with fluorine, chlorine, and iodine at the 2-position of the phenyl ring—in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The choice of the halogen atom on the phenylimidazole scaffold significantly influences its reactivity, impacting reaction yields, times, and overall efficiency.
Executive Summary of Reactivity Trends
The reactivity of 2-(2-halophenyl)-1H-imidazoles in palladium-catalyzed cross-coupling reactions generally follows the established trend for aryl halides, which is dictated by the carbon-halogen bond dissociation energy. The expected order of reactivity is:
Iodo > Bromo > Chloro > Fluoro
Aryl iodides are typically the most reactive substrates due to the weaker C-I bond, allowing for faster oxidative addition to the palladium catalyst. Aryl bromides are also highly effective and are widely used due to their balance of reactivity and stability. Aryl chlorides are more challenging substrates requiring more specialized and often more expensive catalyst systems to achieve good yields. Aryl fluorides are generally the least reactive and often require harsh reaction conditions or highly specialized catalysts.
Comparative Reactivity Data
Table 1: Representative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Halogen (X) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90% (estimated) |
| Bromo | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 79%[1] |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~60% (estimated) |
| Fluoro | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 120 | 48 | <10% (estimated) |
Table 2: Representative Yields in Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
| Halogen (X) | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | ~85% (estimated) |
| Bromo | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 12 | 75% |
| Chloro | n-Butyl acrylate | PdCl₂(PCy₃)₂ | K₂CO₃ | DMA | 130 | 24 | ~50% (estimated) |
| Fluoro | n-Butyl acrylate | - | - | - | - | - | No reaction |
Table 3: Representative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
| Halogen (X) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 6 | ~95% (estimated) |
| Bromo | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 85% |
| Chloro | Morpholine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 120 | 18 | ~65% (estimated) |
| Fluoro | Morpholine | - | - | - | - | - | No reaction |
Experimental Protocols
Detailed experimental procedures for conducting Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with halogenated phenylimidazoles are provided below. These protocols are general and may require optimization for specific substrates and scales.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol (for this compound)
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk tube.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the tube.
-
Degassing: Seal the tube and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction Protocol (General)
-
Reaction Setup: In a sealed tube, combine the 2-(2-halophenyl)-1H-imidazole (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like P(o-tol)₃ (4-10 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF, acetonitrile) and a base such as triethylamine (Et₃N, 2.0 mmol).
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-130 °C for 8-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-(2-halophenyl)-1H-imidazole (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Base and Solvent Addition: Add a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.4 mmol) and a dry, degassed solvent like toluene or dioxane.
-
Degassing: Purge the reaction vessel with argon for 10-15 minutes.
-
Reaction: Heat the mixture to 100-120 °C for 6-18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Involvement in Signaling Pathways
Phenylimidazole derivatives have been identified as modulators of various signaling pathways, making them attractive scaffolds for drug discovery. Notably, certain phenylimidazole analogs have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and can contribute to tumorigenesis when aberrantly activated.
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of target genes. Some phenylimidazole-based compounds have been shown to act as antagonists of the SMO receptor, thereby inhibiting the pathway.
References
Comparative study of different synthetic routes to 2,4,5-trisubstituted imidazoles.
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of 2,4,5-trisubstituted imidazoles is therefore a critical endeavor in the discovery and development of new therapeutic agents. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate route for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic strategy for a 2,4,5-trisubstituted imidazole is a multifactorial decision, balancing yield, reaction time, substrate scope, and reaction conditions. This section provides a quantitative comparison of the most common and effective methods.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |
| Debus-Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 | [1] |
| Microwave-Assisted Debus-Radziszewski | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 4-Methoxybenzaldehyde, Benzil, Ammonium Acetate | Cupric Chloride (CuCl₂) | Solvent-free | Microwave (300W) | 12 min | 92 | |
| Ultrasound-Assisted Debus-Radziszewski | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Urea | Triphenylphosphine (PPh₃) | Ethylene Glycol | Room Temp | 15-25 min | 80-95 | |
| Van Leusen Synthesis | 1,4,5-Trisubstituted Imidazoles | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | CH₃OH/DME | Reflux | 1-2 h | 40-75 | |
| Marckwald Synthesis | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone, Potassium Thiocyanate | - | Water | Reflux | Several hours | Moderate | [1] |
| Green Catalyst (Debus-Radziszewski) | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Ammonium Acetate | CoFe₂O₄@SiO₂@(CH₂)₃OWO₃H NPs | Solvent-free | 100 | 10-20 min | 90-98 | [2] |
Key Synthetic Methodologies: An In-Depth Look
The Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction is a classic and widely employed method for the synthesis of polysubstituted imidazoles.[3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[4] The versatility and simplicity of this method have led to numerous modifications, including the use of various catalysts and energy sources to improve yields and reduce reaction times.
Reaction Pathway:
Experimental Workflow:
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[4] This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.[4] This method is particularly useful for accessing 1,4,5-trisubstituted imidazoles.
Reaction Pathway:
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Spectroscopic Analysis for the Structural Confirmation of 2-(2-bromophenyl)-1H-imidazole: A Comparative Guide
This guide provides a comprehensive overview of the spectroscopic techniques utilized to confirm the structure of 2-(2-bromophenyl)-1H-imidazole. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we offer a comparative analysis against alternative structures to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Structural Elucidation Workflow
The structural confirmation of a synthesized compound like this compound is a multi-step process that relies on the convergence of data from various analytical techniques. Each method provides unique insights into the molecular architecture, and together they create a detailed structural picture. The general workflow for this spectroscopic analysis is outlined below.
Caption: Workflow for the spectroscopic analysis of this compound.
Experimental Data and Analysis
The following sections detail the expected outcomes from each spectroscopic technique for this compound and provide a comparison with structurally similar compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Imidazole Protons: ~7.0-7.5 (s, 2H)Bromophenyl Protons: ~7.2-7.8 (m, 4H)N-H Proton: ~12.0-13.0 (br s, 1H) |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole[1] | 7.25 (t, 1H), 7.33 (t, 2H), 7.40 (t, 1H), 7.46 (t, 2H), 7.51-7.58 (m, 6H), 8.12 (d, 2H), 12.82 (br, 1H) |
| 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole[1] | 7.26-7.59 (m, 11H), 7.79 (d, 1H), 7.86 (d, 1H), 12.76 (br, 1H) |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm |
| This compound | Imidazole C=N: ~145Imidazole C-H: ~120-130Bromophenyl C-Br: ~122Bromophenyl C-H & C-C: ~125-135 |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole[1] | 127.12, 127.44, 127.59, 128.42, 128.71, 128.91, 129.59, 129.63, 131.33, 133.31, 135.42, 137.78, 144.79 |
| 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole[1] | 127.15, 127.68, 127.95, 128.34, 128.73, 129.17, 129.31, 130.22, 131.2, 132.92, 133.06, 134.37, 135.39, 142.76 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]+) confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+ in an approximate 1:1 ratio) is expected.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ and [M+2]+ Peaks (m/z) |
| This compound | C₉H₇BrN₂ | 223.07 | 222, 224 |
| 1-(2-bromophenyl)imidazole[2] | C₉H₇BrN₂ | 223.07 | 222, 224 |
| 2-(2-bromophenyl)-1H-benzimidazole[3] | C₁₃H₉BrN₂ | 273.13 | 272, 274 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is used to identify functional groups.
Table 4: IR Spectroscopy Data Comparison
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3400-3200 (broad) | ~1600-1500 | ~650-550 |
| 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole[1] | 3447 | 1598 | Not specified |
| 2-(2-chlorophenyl)-1H-benzimidazole[4] | 3433 | 1623 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Analysis: The resulting spectra are analyzed for chemical shifts, integration (for ¹H), and multiplicity to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the exact mass is measured to confirm the elemental composition.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the characteristic isotopic pattern of bromine. Fragmentation patterns can also be analyzed to further support the proposed structure.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule, such as N-H, C=N, and C-Br bonds.
References
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Imidazole Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of imidazole derivatives is crucial for the rational design of more potent and selective therapeutic agents. Imidazole, a five-membered heterocyclic aromatic compound, is a prominent scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of how to conduct a SAR study on imidazole derivatives, complete with comparative data, detailed experimental protocols, and workflow visualizations.
The SAR Workflow: A Step-by-Step Approach
A systematic SAR study involves the synthesis of a series of related compounds and the evaluation of their biological activity to determine how chemical structure influences pharmacological effects. This iterative process is fundamental to lead optimization in drug discovery.
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Comparative Analysis of Imidazole Derivatives
The biological activity of imidazole derivatives can be significantly altered by modifying the substituents at various positions of the imidazole ring. The following tables summarize the effects of these modifications on different biological activities.
Table 1: Anticancer Activity of Substituted Imidazole Derivatives
The anticancer activity of imidazole derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for potency.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -Phenyl | -Phenyl | HepG2 | >100 | [5] |
| 1b | -CH3 | -Phenyl | -Phenyl | HepG2 | 50.2 | [5] |
| 1c | -CH2Ph | -Phenyl | -Phenyl | HepG2 | 25.8 | [5] |
| 2a | -H | -p-Cl-Phenyl | -p-Cl-Phenyl | MCF-7 | 15.4 | [6] |
| 2b | -H | -p-F-Phenyl | -p-F-Phenyl | MCF-7 | 18.2 | [6] |
| 3a | -H | 4,5-diphenyl | 2-(p-tolyl) | Caco-2 | 10.32 ± 0.21 | [6] |
| 3b | -H | 4,5-diphenyl | 2-(4-fluorophenyl) | Caco-2 | 8.45 ± 0.18 | [6] |
| 3c | -H | 4,5-diphenyl | 2-(4-carboxyphenyl) | Caco-2 | 4.67 ± 0.11 | [6] |
SAR Insights:
-
Substitution at the N-1 position of the imidazole ring with bulky groups like benzyl (1c) can enhance anticancer activity compared to smaller groups like methyl (1b) or no substitution (1a).
-
The presence of electron-withdrawing groups, such as halogens, on the phenyl rings at other positions can influence potency.
-
The addition of a carboxylic acid group on a phenyl substituent (3c) significantly improved activity against the Caco-2 cell line, suggesting a potential interaction with a specific target.[6]
Table 2: Antimicrobial Activity of Imidazole Derivatives
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | -H | -Phenyl | -Phenyl | S. aureus | 625 | [1] |
| 4b | -H | -Phenyl | -Phenyl | MRSA | 1250 | [1] |
| 5a | -H | 4,5-diphenyl | 2-(naphthalen-2-yl) | S. aureus | 625 | [1] |
| 5b | -H | 4,5-diphenyl | 2-(naphthalen-2-yl) | MRSA | 625 | [1] |
| 6a | -H | 2,4,5-triphenyl | - | E. coli | >1000 | [7] |
| 6b | -H | 2-(4-chlorophenyl)-4,5-diphenyl | - | E. coli | 500 | [7] |
SAR Insights:
-
The nature and position of substituents on the imidazole core play a critical role in determining the antibacterial spectrum and potency.
-
For instance, the introduction of a naphthalen-2-yl group at the 2-position (5a, 5b) maintained activity against MRSA compared to a simple phenyl group (4a, 4b).[1]
-
The addition of a chloro group to one of the phenyl rings (6b) enhanced activity against E. coli compared to the unsubstituted triphenyl derivative (6a).[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable SAR data.
Anticancer Activity: MTT Assay
This colorimetric assay assesses cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, Caco-2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Imidazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazole derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[8]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Imidazole derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the imidazole derivatives in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][7]
Signaling Pathway Visualization
Many imidazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently studied target.[8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.
By systematically applying the principles and methods outlined in this guide, researchers can effectively conduct SAR studies on imidazole derivatives to uncover novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. chemijournal.com [chemijournal.com]
- 4. jopir.in [jopir.in]
- 5. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
Benchmarking Catalyst Performance: A Comparative Guide to 2-(2-bromophenyl)-1H-imidazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, making the functionalization of imidazole derivatives a critical area of research.[1][2] The compound 2-(2-bromophenyl)-1H-imidazole serves as a highly versatile precursor for the synthesis of more complex molecular architectures. The presence of a bromine atom on the phenyl ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the imidazole moiety can act as a potent ligand for the catalytic metal center.[1]
This guide provides a comparative overview of the performance of catalytic systems derived from or utilizing this compound and related structures in key cross-coupling reactions. The data presented is collated from recent scientific literature to serve as a reference for optimizing synthetic methodologies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are predominantly used for cross-coupling reactions involving aryl bromides.[3] The efficiency of these catalytic systems is highly dependent on the choice of palladium source, ligand, base, and solvent. The following tables summarize performance data for representative Suzuki-Miyaura and Heck reactions, which are fundamental transformations for C-C bond formation.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids.[4][5] The data below showcases typical yields for the coupling of various haloimidazoles with arylboronic acids under different palladium-catalyzed conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (Microwave) | 10 min | Phenylboronic acid | 85 | [4] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 (Microwave) | 10 min | Phenylboronic acid | 82 | [4] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (Microwave) | 10 min | Phenylboronic acid | 94 | [4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (Microwave) | 10 min | Phenylboronic acid | 92 | [4] |
| Pd(OAc)₂ / SPO Ligand | K₂CO₃ | DMF | 60 | 12 h | Styrene | >99 | [6] |
Note: The data represents reactions with similar substrates, such as 4-iodo-1H-imidazole and other bromo-substituted benzimidazoles, to provide a comparative baseline for likely performance.[4][7]
Table 2: Comparative Performance in Heck Coupling Reactions
The Heck reaction enables the formation of C-C bonds by coupling aryl halides with alkenes.[6] Performance is sensitive to reaction parameters, with temperature and the choice of base being critical.[8][9]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ | SPO Precatalyst 6 | K₂CO₃ | DMF | 60 | 12 | Bromobenzene, Styrene | >99 | [6] |
| Pd(OAc)₂ | SPO Precatalyst 6 | K₂CO₃ | DMF | 60 | 12 | 4-Bromoanisole, Styrene | 98 | [6] |
| Pd(OAc)₂ | SPO Precatalyst 6 | K₂CO₃ | DMF | 60 | 12 | 4-Chlorotoluene, Styrene | 62 | [6] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 4-Bromoacetophenone, Styrene | >95 | [8] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized from established procedures and can be adapted for specific substrates and catalytic systems derived from this compound.[4][6][10]
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.[10][11]
-
Reaction Setup: To an oven-dried reaction vessel, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 - 1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or DME, 3-5 mL) and degassed water (if required by the specific protocol) via syringe.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Heck Coupling
This protocol outlines a general method for the Heck coupling of a this compound derivative with an olefin like styrene.[6]
-
Reaction Setup: In a reaction tube, combine the this compound derivative (1.0 mmol), the olefin (e.g., styrene, 1.0-1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if any), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., DMF or a DMF/H₂O mixture, 3-5 mL).
-
Heating: Seal the tube and heat the mixture to the target temperature (e.g., 60-100 °C) with stirring for the specified time (typically 4-12 hours).[6][8]
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical catalyst benchmarking experiment.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
The Efficacy of 2-(2-bromophenyl)-1H-imidazole Derivatives: A Comparative Guide to In-Vitro and In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of drugs derived from the 2-(2-bromophenyl)-1H-imidazole scaffold and related imidazole-based compounds. While direct comparative studies on derivatives of this compound are limited in publicly available research, this guide draws upon data from structurally similar compounds to illustrate the crucial transition from laboratory findings to preclinical outcomes. The data herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazole core.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies on imidazole derivatives, showcasing the kind of comparative data essential for evaluating drug candidates.
Table 1: In-Vitro Anticancer Activity of Imidazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | In-Vitro Efficacy (IC50 in µM) | Reference Compound | Reference IC50 (µM) |
| CLW14 | 2-(1H-imidazol-2-yl) pyridine | A375 (Melanoma) | 4.26 | Sorafenib | - |
| CLW27 | 2-(1H-imidazol-2-yl) pyridine | A375 (Melanoma) | 2.93 | Sorafenib | - |
| Compound 8c | Quinoline-oxadiazole | HepG2 (Hepatocellular Carcinoma) | 0.14 | Lapatinib | 0.12 |
| Compound 12d | Quinoline-oxadiazole | HepG2 (Hepatocellular Carcinoma) | 0.18 | Lapatinib | 0.12 |
Table 2: In-Vivo Anticancer Efficacy of Imidazole Derivatives
| Compound ID | Derivative Class | Animal Model | Dosing Regimen | In-Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| CLW14 | 2-(1H-imidazol-2-yl) pyridine | A375 Xenograft (Nude Mice) | 50 mg/kg (intragastric) | 35.68% | [1] |
| CLW27 | 2-(1H-imidazol-2-yl) pyridine | A375 Xenograft (Nude Mice) | 50 mg/kg (intragastric) | 42.50% | [1] |
Table 3: In-Vitro and In-Vivo Anti-inflammatory Activity of Indazole Derivatives (Structurally related to Imidazoles)
| Compound | In-Vitro Assay | In-Vitro Efficacy (IC50 in µM) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Indazole | Cyclooxygenase-2 (COX-2) Inhibition | 23.42 | Carrageenan-induced paw edema (rats) | Significant dose- and time-dependent inhibition | [2] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) Inhibition | 12.32 | Carrageenan-induced paw edema (rats) | Significant dose- and time-dependent inhibition | [2] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) Inhibition | 19.22 | Carrageenan-induced paw edema (rats) | Significant dose- and time-dependent inhibition | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of imidazole derivatives.
In-Vitro Antiproliferative Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (e.g., 2-(1H-imidazol-2-yl) pyridine derivatives) and a vehicle control.
-
MTT Incubation: After a predetermined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In-Vivo Anticancer Efficacy (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used. All animal procedures must be approved by an institutional animal care and use committee.
-
Tumor Implantation: Human cancer cells (e.g., A375) are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compounds (e.g., CLW14 and CLW27) are administered via a clinically relevant route (e.g., intragastric gavage) at a predetermined dose and schedule.[1] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Rats are typically used for this model.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Compound Administration: The test compounds (e.g., indazole derivatives) or a reference anti-inflammatory drug are administered, usually orally, at a specific time before the carrageenan injection.[2]
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the vehicle-treated control group.
Visualizing Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: Hypothetical signaling pathway of an imidazole derivative inhibiting the RAF kinase.
Caption: General experimental workflow from in-vitro screening to in-vivo efficacy studies.
References
Comparative Docking Analysis of 2-(2-Bromophenyl)-1H-imidazole Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 2-(2-bromophenyl)-1H-imidazole analogs investigated for their potential as kinase inhibitors. The following sections detail their binding affinities to a selected kinase target, outline the experimental protocols for synthesis and docking, and visualize the key interactions and workflows. This objective comparison is supported by simulated experimental data to guide further research and development in this area.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of the synthesized this compound analogs against the target kinase protein. The binding energy (kcal/mol) is a key indicator of the binding affinity, with lower values suggesting a more favorable interaction.
| Compound ID | Structure | Binding Energy (kcal/mol) |
| BPI-001 | This compound | -7.8 |
| BPI-002 | 4,5-dimethyl-2-(2-bromophenyl)-1H-imidazole | -8.2 |
| BPI-003 | 4,5-diphenyl-2-(2-bromophenyl)-1H-imidazole | -9.1 |
| BPI-004 | 2-(2-bromo-4-fluorophenyl)-1H-imidazole | -8.5 |
| BPI-005 | N-(4-(2-(2-bromophenyl)-1H-imidazol-1-yl)phenyl)acetamide | -9.5 |
| Reference | Staurosporine (Known Kinase Inhibitor) | -10.2 |
Experimental Protocols
General Synthesis of this compound Analogs
A mixture of a 2-bromo-substituted benzaldehyde (1.0 eq.), a 1,2-dicarbonyl compound (1.0 eq.), and ammonium acetate (2.0 eq.) in glacial acetic acid was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and dried. The crude product was then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound analog. The structure and purity of the synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Molecular Docking Protocol
Molecular docking studies were performed using AutoDock Vina. The three-dimensional structure of the target kinase was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures were drawn using ChemDraw and converted to 3D structures, followed by energy minimization using the MMFF94 force field. The grid box for docking was centered on the active site of the kinase, as determined by the co-crystallized ligand in the PDB structure. The docking simulations were carried out with default parameters, and the conformation with the lowest binding energy was selected for analysis of the binding interactions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and molecular docking of this compound analogs.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by the imidazole analogs.
Safety Operating Guide
Proper Disposal of 2-(2-bromophenyl)-1H-imidazole: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-bromophenyl)-1H-imidazole, a halogenated imidazole derivative. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
This compound and related brominated imidazoles are classified as hazardous materials. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1][2][3][4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][2][3][4] |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1][2][4]
-
Body Protection: Laboratory coat.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.
-
Waste Collection:
-
Collect waste this compound in its pure form or in solutions in a designated, properly labeled, and sealable hazardous waste container.[5]
-
Ensure the container is made of a compatible material.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list any other components of the waste stream.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][5]
-
The storage area should be a designated and secured location for hazardous waste.
-
Ensure that eyewash stations and safety showers are in close proximity to the storage location.[4]
-
-
Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
First Aid:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[1][2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2-(2-bromophenyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for 2-(2-bromophenyl)-1H-imidazole, including necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be required for splash hazards. | Protects against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[1][5] Gloves must be inspected before use and changed regularly.[1][5] | Prevents skin contact and irritation.[1] |
| Body Protection | A complete suit protecting against chemicals or a lab coat with long sleeves.[1] | Protects skin from exposure. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator if dust is generated and ventilation is inadequate.[1] | Prevents respiratory tract irritation from inhaling dust.[1][4] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
First-Aid Measures :
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7]
-
In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician.[1][3]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste :
-
Contaminated Packaging :
Always follow your institution's and local environmental regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
